Product packaging for Ro0711401(Cat. No.:)

Ro0711401

Cat. No.: B1679430
M. Wt: 360.3 g/mol
InChI Key: GSGDLBUOSWGZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ro0711401 is a mGlu1 receptor agonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11F3N2O3 B1679430 Ro0711401

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O3/c19-18(20,21)14-9-25-17(22-14)23-16(24)15-10-5-1-3-7-12(10)26-13-8-4-2-6-11(13)15/h1-9,15H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGDLBUOSWGZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CO4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ro0711401: A Technical Guide to a Selective mGlu1 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro0711401 is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). By binding to an allosteric site on the receptor, this compound enhances the receptor's response to the endogenous ligand, glutamate. This modulation has shown therapeutic potential in preclinical models of neurological disorders, including spinocerebellar ataxia type 1 (SCA1), absence epilepsy, and autoimmune encephalomyelitis. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies for its evaluation, and an illustration of its place within the mGlu1 signaling pathway.

Core Compound Properties and In Vitro Pharmacology

This compound is a small molecule that acts as a positive allosteric modulator of the mGlu1 receptor. Unlike an agonist, it does not activate the receptor directly but potentiates the action of glutamate. This mechanism offers a more nuanced modulation of glutamatergic signaling, as its effect is dependent on the presence of the endogenous agonist.

Table 1: In Vitro Potency of this compound
ParameterValueCell LineAssay Description
EC₅₀56 nMHEK293 cells expressing rat mGlu1 receptorMeasurement of the potentiation of glutamate-induced intracellular calcium mobilization.[1][2][3]

In Vivo Preclinical Efficacy

This compound has demonstrated significant efficacy in various rodent models of neurological diseases, highlighting its potential as a therapeutic agent.

Table 2: Summary of In Vivo Studies with this compound
Animal ModelDiseaseDosage and AdministrationKey FindingsReference
Spinocerebellar Ataxia Type 1 (SCA1) transgenic miceSpinocerebellar Ataxia10 mg/kg, subcutaneous (s.c.)Prolonged improvement in motor performance on rotarod and paw-print tests.[1]Notartomaso et al., 2013
Genetic Absence Epilepsy Rats from Strasbourg (GAERS)Absence EpilepsyNot specifiedReduction in the frequency of spike-and-wave discharges.[1]N/A
Experimental Autoimmune Encephalomyelitis (EAE) miceMultiple SclerosisNot specifiedImprovement in motor signs.N/A

Detailed Experimental Protocols

In Vivo Formulation

For in vivo studies, this compound can be prepared in a vehicle suitable for subcutaneous administration.

  • Vehicle: 10% DMSO in corn oil.

  • Preparation: Dissolve this compound in DMSO to create a stock solution. Subsequently, add the appropriate volume of corn oil to achieve the final desired concentration and a 10% DMSO solution. Ensure the final solution is clear and homogenous before administration.

Rotarod Test for Motor Coordination

The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents.

  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice) that can be set to a constant or accelerating speed.

  • Acclimation: Prior to testing, animals should be acclimated to the testing room for at least 30 minutes.

  • Procedure:

    • Place the mouse on the rotating rod.

    • The rod's rotation is initiated at a low speed (e.g., 4 rpm) and then gradually accelerated to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod for each animal.

    • Typically, animals are subjected to multiple trials with an inter-trial interval (e.g., 15 minutes).

  • Data Analysis: The average latency to fall across trials is calculated and compared between treatment groups. An increase in the latency to fall in the this compound-treated group compared to the vehicle-treated group indicates an improvement in motor coordination.

Paw-Print Analysis for Gait Assessment

Paw-print analysis is a method to quantitatively assess gait abnormalities in rodents.

  • Apparatus: A narrow corridor with a paper-lined floor. A non-toxic, colored ink is used to coat the animal's paws.

  • Procedure:

    • Coat the forepaws and hindpaws of the rodent with different colored inks.

    • Allow the animal to walk down the paper-lined corridor towards a goal box.

    • The resulting paw prints on the paper are then scanned and digitized.

  • Data Analysis: Various gait parameters can be measured from the digitized paw prints using image analysis software (e.g., ImageJ). Key parameters include:

    • Stride Length: The distance between consecutive prints of the same paw.

    • Base Width: The perpendicular distance between the left and right hindpaw or forepaw prints.

    • Overlap: The distance between the placement of a forepaw and the subsequent placement of the hindpaw on the same side. Changes in these parameters can indicate alterations in gait and coordination.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings from neurons (e.g., in brain slices) can be used to assess the effect of this compound on synaptic transmission.

  • Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., cerebellum or hippocampus) using a vibratome. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.

  • Recording:

    • Identify a neuron for recording under a microscope with differential interference contrast optics.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement of synaptic currents.

  • Drug Application: this compound is applied to the bath via the perfusion system at a known concentration.

  • Data Acquisition and Analysis:

    • Record spontaneous or evoked excitatory postsynaptic currents (EPSCs).

    • Analyze changes in the amplitude, frequency, and kinetics of these currents in the presence of this compound to determine its effect on synaptic transmission. An increase in the amplitude or frequency of EPSCs in the presence of an mGlu1 agonist would be indicative of the potentiating effect of this compound.

Signaling Pathways and Visualizations

This compound enhances the canonical signaling pathway of the mGlu1 receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).

mGlu1 Receptor Signaling Cascade

Upon binding of glutamate, the mGlu1 receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the modulation of ion channels and gene expression.

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds This compound This compound (PAM) This compound->mGlu1 Potentiates Gq Gq Protein mGlu1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Responses (e.g., Ion Channel Modulation, Gene Expression) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: mGlu1 receptor signaling pathway potentiated by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a mouse model of motor dysfunction.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment cluster_analysis Data Analysis and Outcome AnimalModel Animal Model of Motor Dysfunction (e.g., SCA1 mice) Grouping Randomly assign to groups (Vehicle vs. This compound) AnimalModel->Grouping Administration Administer this compound (10 mg/kg, s.c.) or Vehicle Grouping->Administration Rotarod Rotarod Test Administration->Rotarod Post-treatment PawPrint Paw-Print Analysis Administration->PawPrint Post-treatment DataCollection Collect and compile latency and gait data Rotarod->DataCollection PawPrint->DataCollection Stats Statistical Analysis (e.g., t-test, ANOVA) DataCollection->Stats Conclusion Determine therapeutic efficacy Stats->Conclusion

Caption: Workflow for in vivo efficacy testing of this compound.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov. Its development appears to be in the preclinical stage.

Conclusion

This compound is a valuable research tool for investigating the role of the mGlu1 receptor in the central nervous system. Its potent and selective positive allosteric modulation of mGlu1 has shown promise in preclinical models of several neurological disorders characterized by motor dysfunction. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other mGlu1 PAMs. Further studies are warranted to explore its full pharmacological profile, safety, and potential for clinical translation.

References

Ro0711401: A Selective Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 1 (mGlu1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro0711401, with the chemical name N-[4-(Trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). As a non-competitive enhancer of the endogenous ligand glutamate, this compound offers a nuanced approach to modulating glutamatergic neurotransmission. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development exploring the therapeutic potential of mGlu1 modulation.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system (CNS). The mGlu1 receptor, a member of the Group I mGluRs, is predominantly expressed in the postsynaptic terminals of neurons in brain regions such as the cerebellum, hippocampus, and thalamus. Its activation by glutamate leads to the initiation of a cascade of intracellular signaling events, primarily through the Gq/G11 protein pathway.

Positive allosteric modulators (PAMs) of mGlu1, such as this compound, represent a promising therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a topographically distinct site, potentiating the receptor's response to the endogenous agonist, glutamate. This mechanism of action offers several potential advantages, including a lower risk of receptor desensitization and excitotoxicity that can be associated with direct agonists. This compound has been instrumental as a tool compound for elucidating the physiological and pathophysiological roles of mGlu1, with demonstrated efficacy in preclinical models of neurological disorders.

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu1 receptor. It does not possess intrinsic agonist activity but enhances the affinity and/or efficacy of glutamate. This potentiation of the glutamate-induced response leads to an amplification of the downstream signaling cascade. The primary signaling pathway activated by mGlu1 is the Gq/G11 pathway, which stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpecies/Cell LineAssay TypeReference
EC50 56 nMRat mGlu1 in HEK293 cellsIntracellular Calcium Mobilization (FLIPR)[1]
EC50 (Potentiation) 276.5 nMRat mGlu1Calcium Mobilization[2]
EC50 (Potentiation) 246.0 nMHuman mGlu1Calcium Mobilization[2]
Glutamate EC50 Fold Shift ~6.9-fold leftward shift (at 10 µM this compound)Not SpecifiedCalcium Mobilization[2]

Table 2: Selectivity Profile of this compound

Receptor/TargetActivityNotesReference
mGlu1 Selective PAMPotentiates glutamate-induced responses.[1]
mGluR2-8 Not explicitly quantified in the reviewed literature.This compound is described as a "selective" mGlu1 PAM, implying lower activity at other mGluR subtypes.
Other CNS Receptors Not explicitly quantified in the reviewed literature.

Table 3: Pharmacokinetic Properties of this compound

ParameterValueSpeciesRoute of AdministrationReference
Oral Activity Orally ActiveNot SpecifiedOral
Brain Penetration (Kp) 0.29Not SpecifiedNot Specified

Note: Detailed pharmacokinetic parameters such as oral bioavailability (F%), Cmax, Tmax, and half-life (t1/2) for this compound are not explicitly provided in the reviewed literature. The Kp value suggests modest brain penetration.

Experimental Protocols

In Vitro Functional Assay: Intracellular Calcium Mobilization

This protocol describes a common method to assess the activity of mGlu1 PAMs like this compound.

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a recombinant cell line expressing the mGlu1 receptor.

Materials:

  • HEK293 cells stably expressing the rat or human mGlu1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • L-glutamate.

  • This compound.

  • 384-well black-walled, clear-bottom microplates.

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements and automated liquid handling.

Procedure:

  • Cell Plating: Seed the mGlu1-expressing HEK293 cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate for 1 hour at 37°C in the dark.

    • After incubation, wash the cells with assay buffer to remove excess dye.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a stock solution of L-glutamate in assay buffer. For determining the EC50 of this compound, a fixed, sub-maximal concentration of glutamate (e.g., EC20) is typically used.

  • Assay Measurement (FLIPR):

    • Place the cell plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for each well.

    • First Addition: Add the various concentrations of this compound (or vehicle control) to the wells and monitor the fluorescence signal. This step assesses any intrinsic agonist activity of the compound.

    • Second Addition: After a short incubation period with this compound, add the fixed concentration of L-glutamate to all wells and continue to monitor the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Normalize the data to the baseline fluorescence.

    • To determine the EC50 of this compound, plot the potentiation of the glutamate response (the peak fluorescence after glutamate addition in the presence of this compound) against the log concentration of this compound and fit the data to a sigmoidal dose-response curve.

    • To determine the fold-shift in glutamate potency, generate glutamate concentration-response curves in the absence and presence of a fixed concentration of this compound.

In Vivo Efficacy Model: Rotarod Test in a Mouse Model of Ataxia

This protocol is used to assess motor coordination and balance, and is a common behavioral test to evaluate the efficacy of compounds like this compound in preclinical models of cerebellar ataxia (e.g., SCA1 mouse model).

Objective: To evaluate the effect of this compound on motor performance in a mouse model of spinocerebellar ataxia type 1 (SCA1).

Materials:

  • SCA1 transgenic mice and wild-type littermate controls.

  • Rotarod apparatus for mice.

  • This compound formulated for subcutaneous (s.c.) injection (e.g., in a vehicle of 10% DMSO and 90% corn oil).

  • Animal scale.

  • Timers.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment begins.

  • Habituation/Training (Optional but Recommended):

    • On the day before the test, mice can be habituated to the rotarod apparatus.

    • Place each mouse on the stationary rod for a short period (e.g., 1 minute).

    • Then, rotate the rod at a low, constant speed (e.g., 4 rpm) for a defined period (e.g., 2-5 minutes). This helps to reduce stress and variability on the testing day.

  • Baseline Measurement:

    • On the test day, record the baseline performance of each mouse on the rotarod.

    • The rotarod is typically set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Place the mouse on the rotating rod and start the timer.

    • Record the latency to fall (the time the mouse remains on the rod). A fall is registered when the mouse falls off the rod or clings to the rod and makes a full passive rotation.

    • Perform 2-3 baseline trials with an inter-trial interval of at least 15 minutes.

  • Compound Administration:

    • Administer this compound (e.g., 10 mg/kg) or vehicle via subcutaneous injection.

  • Post-Dosing Measurement:

    • At specified time points after administration (e.g., 30, 60, 90 minutes, and on subsequent days), re-test the mice on the accelerating rotarod.

    • Record the latency to fall for each trial.

  • Data Analysis:

    • Calculate the mean latency to fall for each treatment group at each time point.

    • Use appropriate statistical analysis (e.g., Two-way ANOVA with repeated measures) to compare the performance of the this compound-treated group to the vehicle-treated group.

Mandatory Visualizations

Signaling Pathways

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds to orthosteric site This compound This compound (mGlu1 PAM) This compound->mGlu1 Binds to allosteric site Gq Gαq/11 mGlu1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: mGlu1 Receptor Signaling Pathway.

Experimental Workflows

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis plate_cells 1. Plate mGlu1-expressing HEK293 cells in a 384-well plate dye_load 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->dye_load wash_cells 3. Wash cells to remove excess dye dye_load->wash_cells baseline 4. Measure baseline fluorescence wash_cells->baseline add_pam 5. Add this compound (or vehicle) baseline->add_pam add_glu 6. Add Glutamate (EC20 concentration) add_pam->add_glu measure_fluorescence 7. Monitor fluorescence change over time add_glu->measure_fluorescence normalize 8. Normalize data and calculate potentiation measure_fluorescence->normalize crc 9. Generate concentration- response curves (EC50) normalize->crc

Caption: In Vitro Calcium Mobilization Assay Workflow.

Rotarod_Workflow cluster_pre_test Pre-Test cluster_testing Testing Procedure cluster_data Data Analysis acclimate 1. Acclimate mice to the testing room habituated 2. Habituate/Train mice on the rotarod (optional) acclimate->habituated baseline_test 3. Measure baseline performance on accelerating rotarod habituated->baseline_test administer_drug 4. Administer this compound (s.c.) or vehicle baseline_test->administer_drug post_drug_test 5. Test motor performance at defined time points post-administration administer_drug->post_drug_test record_latency 6. Record latency to fall for each trial post_drug_test->record_latency analyze_data 7. Statistically compare treatment groups record_latency->analyze_data

Caption: In Vivo Rotarod Test Workflow.

Conclusion

This compound is a well-characterized and selective mGlu1 PAM that has proven to be an invaluable pharmacological tool for investigating the roles of the mGlu1 receptor in the central nervous system. Its ability to potentiate endogenous glutamatergic signaling offers a more physiologically relevant mode of action compared to direct agonists. The data and protocols presented in this guide provide a solid foundation for researchers aiming to utilize this compound in their studies. Further research to fully delineate its selectivity profile against a wider range of targets and to detail its pharmacokinetic properties will be crucial for its potential translation from a preclinical tool to a therapeutic candidate.

References

Ro0711401 for Spinocerebellar Ataxia Type 1 (SCA1) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of Ro0711401, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1), in the context of Spinocerebellar Ataxia Type 1 (SCA1). This document synthesizes key preclinical findings, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Introduction to SCA1 and the Rationale for Targeting mGlu1 Receptors

Spinocerebellar Ataxia Type 1 (SCA1) is a progressive neurodegenerative disorder characterized by motor incoordination, gait instability, and dysarthria, stemming primarily from the loss of Purkinje cells in the cerebellum.[1][2] The genetic basis of SCA1 is an expansion of a CAG trinucleotide repeat in the ATXN1 gene, leading to a polyglutamine-expanded ataxin-1 protein.[2][3] This mutant protein is prone to misfolding and forming intranuclear aggregates, which are linked to cellular stress and neuronal death.[4]

The mGlu1 receptor is crucial for synaptic plasticity in the cerebellum, and its dysfunction is implicated in the motor symptoms of SCA1. In SCA1 mouse models, there is a notable reduction in mGlu1 receptor mRNA and protein levels in the cerebellum. This observation provides a strong rationale for investigating drugs that can enhance mGlu1 receptor function as a potential therapeutic strategy for SCA1. This compound is a selective and orally active positive allosteric modulator of the mGlu1 receptor with an EC50 of 56 nM.

Preclinical Efficacy of this compound in SCA1 Mouse Models

Systemic administration of this compound has demonstrated significant and prolonged symptomatic improvement in preclinical mouse models of SCA1.

Motor Coordination and Performance

Studies in symptomatic 30-week-old SCA1 mice (Q154/Q2) have shown that a single subcutaneous injection of this compound (10 mg/kg) leads to a sustained improvement in motor performance on the rotarod and in the paw-print test. Remarkably, this improvement in motor symptoms can last for several days, and no tolerance to the drug has been observed with repeated administration. In contrast, an mGlu1 receptor antagonist, JNJ16259685, worsened motor performance in these mice.

Cognitive Function

Beyond motor deficits, SCA1 is also associated with cognitive dysfunction. In 8-week-old SCA1 mice, which exhibit defects in spatial learning and memory, systemic treatment with this compound (10 mg/kg, s.c.) partially corrected learning deficits in the Morris water maze and restored memory retention.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in SCA1 mouse models.

Behavioral Outcome Mouse Model Treatment Dosage Key Findings Reference
Motor Performance (Rotarod)Symptomatic 30-week-old SCA1 (Q154/Q2)Single injection10 mg/kg, s.c.Significant improvement in motor performance lasting for several days.
Motor Coordination (Paw Print Test)Symptomatic 30-week-old SCA1 (Q154/Q2)Single injection10 mg/kg, s.c.Prolonged improvement in motor coordination.
Spatial Learning and Memory (Morris Water Maze)8-week-old SCA1Daily injections10 mg/kg, s.c.Partial correction of learning deficits and restoration of memory retention.
Molecular/Cellular Outcome Mouse Model Treatment Dosage Key Findings Reference
mGlu5 Receptor ExpressionSymptomatic 30-week-old SCA1Single injection10 mg/kg, s.c.Striking reduction of ectopically expressed mGlu5 receptors in Purkinje cells.
GluA2 Subunit of AMPA ReceptorsSymptomatic 30-week-old SCA1Single injection10 mg/kg, s.c.Increased levels of total and Ser880-phosphorylated GluA2.
Hippocampal Anandamide Levels8-week-old SCA1Daily injections10 mg/kg, s.c.Enhanced levels of the endocannabinoid anandamide.
Hippocampal 2-Arachidonylglycerol Levels8-week-old SCA1Daily injections10 mg/kg, s.c.No change in levels.

Experimental Protocols

This section outlines the methodologies used in the key experiments cited in this guide.

Animal Models

The most commonly used mouse model in these studies is the SCA1 heterozygous transgenic mouse (Q154/Q2). These mice express a mutant human ataxin-1 gene with an expanded CAG repeat, leading to the development of SCA1-like pathology and symptoms. Both presymptomatic (4-week-old and 8-week-old) and symptomatic (30-week-old) mice have been used to assess the effects of this compound.

Drug Administration

This compound is typically administered via subcutaneous (s.c.) injection at a dose of 10 mg/kg. The vehicle used for dissolving this compound is often sesame oil. For acute studies, a single injection is administered, while for studies on cognitive function, daily injections are given prior to behavioral testing.

Behavioral Assessments
  • Rotarod Test: This test is used to assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.

  • Paw Print Test: This test evaluates gait and ataxia by analyzing the footprint patterns of the mice. The coefficient of variation of consecutive strides is often calculated.

  • Morris Water Maze: This is a test of spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and their ability to learn and remember the platform's location is assessed.

Molecular and Cellular Analyses
  • Real-time PCR and Immunoblotting: These techniques are used to measure mRNA and protein levels of target molecules, such as mGlu1 and mGlu5 receptors, in cerebellar and hippocampal tissues.

  • Immunohistochemistry: This method is used to visualize the localization and expression of proteins, such as vGluT2, in brain sections.

  • Measurement of Endocannabinoid Levels: Techniques such as liquid chromatography-mass spectrometry are employed to quantify the levels of endocannabinoids like anandamide and 2-arachidonylglycerol in brain tissue.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the positive allosteric modulation of mGlu1 receptors, which in turn influences several downstream signaling pathways.

Cerebellar Signaling and Neuroadaptive Changes

In the cerebellum of SCA1 mice, a single injection of this compound induces neuroadaptive changes that outlast the drug's presence in the cerebellum. These changes include:

  • A significant reduction in the ectopic expression of mGlu5 receptors in Purkinje cells.

  • An increase in the levels of the total and Ser880-phosphorylated GluA2 subunit of AMPA receptors, which is associated with synaptic plasticity.

  • Modifications in the length of dendritic spines on Purkinje cells.

SCA1_Cerebellar_Pathway cluster_SCA1 SCA1 Pathology cluster_this compound This compound Intervention cluster_Downstream Downstream Effects Mutant Ataxin-1 Mutant Ataxin-1 Reduced mGlu1 Reduced mGlu1 Receptor Expression Mutant Ataxin-1->Reduced mGlu1 Ectopic mGlu5 Ectopic mGlu5 Receptor Expression Mutant Ataxin-1->Ectopic mGlu5 This compound This compound mGlu1 PAM mGlu1 Receptor (Positive Allosteric Modulation) This compound->mGlu1 PAM Reduced Ectopic mGlu5 Reduced Ectopic mGlu5 Expression mGlu1 PAM->Reduced Ectopic mGlu5 Increased p-GluA2 Increased Total & p-GluA2 (AMPA Receptor Subunit) mGlu1 PAM->Increased p-GluA2 Improved Synaptic Plasticity Improved Synaptic Plasticity Reduced Ectopic mGlu5->Improved Synaptic Plasticity Increased p-GluA2->Improved Synaptic Plasticity Amelioration of Motor Deficits Amelioration of Motor Deficits Improved Synaptic Plasticity->Amelioration of Motor Deficits

Figure 1: this compound signaling in the SCA1 cerebellum.

Hippocampal Signaling and Cognitive Improvement

In the hippocampus of 8-week-old SCA1 mice, this compound treatment leads to an increase in the levels of the endocannabinoid anandamide. A hypothetical mechanism suggests that the pharmacological activation of mGlu1 receptors on somatostatin-positive interneurons enhances anandamide production. This, in turn, can activate CB1 receptors, leading to the inhibition of GABA release and subsequent disinhibition of pyramidal neurons, a process that may underlie the observed improvements in learning and memory.

SCA1_Hippocampal_Pathway This compound This compound mGlu1_Activation mGlu1 Receptor Activation (on Somatostatin-positive Interneurons) This compound->mGlu1_Activation Anandamide_Production Increased Anandamide Production mGlu1_Activation->Anandamide_Production CB1_Activation CB1 Receptor Activation Anandamide_Production->CB1_Activation GABA_Inhibition Inhibition of GABA Release CB1_Activation->GABA_Inhibition Pyramidal_Disinhibition Disinhibition of Pyramidal Neurons GABA_Inhibition->Pyramidal_Disinhibition Cognitive_Improvement Improvement in Learning and Memory Pyramidal_Disinhibition->Cognitive_Improvement

Figure 2: this compound signaling in the SCA1 hippocampus.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in SCA1 mouse models.

Experimental_Workflow SCA1_Mouse_Model SCA1 Mouse Model (e.g., Q154/Q2) Treatment_Groups Divide into Treatment Groups (this compound vs. Vehicle) SCA1_Mouse_Model->Treatment_Groups Drug_Administration Drug Administration (e.g., 10 mg/kg, s.c.) Treatment_Groups->Drug_Administration Behavioral_Testing Behavioral Testing (Rotarod, Paw Print, Morris Water Maze) Drug_Administration->Behavioral_Testing Tissue_Collection Tissue Collection (Cerebellum, Hippocampus) Behavioral_Testing->Tissue_Collection Molecular_Analysis Molecular and Cellular Analysis (Immunoblotting, PCR, Immunohistochemistry) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis

Figure 3: Experimental workflow for this compound studies.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound for the symptomatic treatment of both motor and cognitive deficits in SCA1. The sustained improvement observed after a single dose and the lack of tolerance are particularly promising aspects. The underlying mechanisms appear to involve complex neuroadaptive changes in the cerebellum and modulation of the endocannabinoid system in the hippocampus.

Future research should focus on:

  • Long-term efficacy and safety studies of this compound in SCA1 models.

  • Elucidation of the precise molecular mechanisms linking mGlu1 receptor modulation to the observed downstream effects.

  • Investigation of the potential of this compound in other types of spinocerebellar ataxias.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment regimens for potential clinical translation.

This technical guide provides a solid foundation for researchers and drug developers interested in advancing the therapeutic development of mGlu1 receptor PAMs for SCA1 and related neurodegenerative disorders.

References

The Role of Ro0711401 in Attenuating Spike-and-Wave Discharges in Absence Epilepsy: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound Ro0711401 (also known as SYN119) and its significant role in the reduction of spike-and-wave discharges (SWDs), the characteristic electroencephalographic hallmark of absence epilepsy. This document synthesizes preclinical findings, details the molecular mechanisms of action, outlines experimental protocols, and visualizes the key signaling pathways involved.

Introduction to Absence Epilepsy and the Therapeutic Target

Absence epilepsy is a form of generalized epilepsy characterized by brief, sudden lapses of consciousness accompanied by 3-4 Hz spike-and-wave discharges on an electroencephalogram (EEG).[1] The thalamocortical circuitry, a network of neurons connecting the thalamus and the cerebral cortex, is critically involved in the generation and propagation of these pathological oscillations.[2] A key player in modulating the excitability of this circuit is the metabotropic glutamate receptor 1 (mGlu1), a G-protein coupled receptor that responds to the neurotransmitter glutamate. Preclinical studies have identified a reduction in the function and expression of mGlu1 receptors within the thalamus of the WAG/Rij rat, a well-established genetic model of absence epilepsy.[3] This finding points to the mGlu1 receptor as a promising therapeutic target. This compound has emerged as a significant investigational compound due to its mechanism as a positive allosteric modulator of the mGlu1 receptor.[3]

Mechanism of Action of this compound

This compound is not a direct agonist of the mGlu1 receptor. Instead, it functions as a positive allosteric modulator (PAM) . This means that this compound binds to a site on the receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that enhances its affinity for glutamate and/or increases the efficacy of G-protein coupling upon glutamate binding. Consequently, this compound potentiates the downstream signaling cascade initiated by the natural agonist, glutamate, thereby amplifying the physiological activity of the mGlu1 receptor.

Preclinical Efficacy of this compound in a Model of Absence Epilepsy

The primary evidence for the anti-absence activity of this compound comes from studies utilizing the WAG/Rij rat model. This inbred strain spontaneously develops absence-like seizures with characteristic SWDs, making it a valuable tool for preclinical drug screening.

Data Presentation

The following table summarizes the in vivo effects of this compound on spontaneous spike-and-wave discharges in symptomatic eight-month-old WAG/Rij rats, based on the findings reported by Ngomba and colleagues (2011). It is important to note that while the study demonstrated a clear dose-dependent effect, the precise quantitative data (e.g., mean ± SEM, p-values) from the primary publication were not accessible for this review.

Treatment Group Dose Route of Administration Effect on SWD Incidence Effect on Mean SWD Duration Reference
Vehicle Control-Subcutaneous (s.c.)BaselineBaseline
This compound (SYN119)10 mg/kgSubcutaneous (s.c.)ReducedNo significant change reported
This compound (SYN119)30 mg/kgSubcutaneous (s.c.)ReducedReduced

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of this compound's effect on spike-and-wave discharges.

Animal Model
  • Strain: Wistar Albino Glaxo from Rijswijk (WAG/Rij) rats.

  • Characteristics: This strain is a genetic model of absence epilepsy, with spontaneous spike-and-wave discharges appearing from the age of 2-3 months and becoming more frequent and longer in duration with age. Studies are typically conducted in adult rats (e.g., 8 months old) exhibiting a stable and robust epileptic phenotype.

  • Housing: Animals are maintained under standard laboratory conditions with a controlled light-dark cycle and ad libitum access to food and water.

Surgical Procedure and EEG Recording
  • Electrode Implantation: Under anesthesia, rats are implanted with epidural electrodes over the cerebral cortex (e.g., frontal and parietal cortices) for EEG recording. A reference electrode is typically placed over the cerebellum. The electrodes are secured to the skull with dental acrylic.

  • Recovery: A recovery period of at least one week is allowed post-surgery before any recordings are conducted.

  • EEG Recording: For the experiment, rats are placed in a recording chamber and connected to an EEG amplification system. A baseline EEG is typically recorded for a defined period (e.g., 60 minutes) to determine the spontaneous frequency and duration of SWDs before any pharmacological intervention.

Drug Administration
  • Compound: this compound (SYN119).

  • Formulation: The compound is dissolved in a suitable vehicle for injection.

  • Route of Administration: Subcutaneous (s.c.) injection.

  • Dosing: Doses of 10 mg/kg and 30 mg/kg have been shown to be effective.

Data Analysis
  • SWD Identification: Spike-and-wave discharges are visually identified in the EEG recordings based on their characteristic morphology (a spike component followed by a slow wave), frequency (typically 7-11 Hz in WAG/Rij rats), and amplitude (significantly higher than the background EEG).

  • Quantification: The number of SWDs and the duration of each SWD are quantified over a defined period post-injection and compared to the baseline recordings.

Signaling Pathways and Visualizations

The therapeutic effect of this compound is mediated through the potentiation of the mGlu1 receptor signaling cascade.

mGlu1 Receptor Signaling Pathway

The mGlu1 receptor is a Group I metabotropic glutamate receptor coupled to the Gq/11 G-protein. Upon binding of glutamate, a process enhanced by this compound, the following intracellular signaling cascade is initiated:

  • G-protein Activation: The activated mGlu1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C.

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

    • DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

This signaling cascade ultimately modulates neuronal excitability and synaptic transmission in the thalamocortical circuitry.

mGlu1_Signaling_Pathway Glutamate Glutamate mGlu1R mGlu1 Receptor Glutamate->mGlu1R Binds This compound This compound (PAM) This compound->mGlu1R Potentiates Gq11 Gq/11 Protein mGlu1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Modulation Modulation of Neuronal Excitability Ca_release->Modulation PKC->Modulation

mGlu1 Receptor Signaling Pathway.
Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the anti-epileptic effects of this compound.

Experimental_Workflow Animal_Model WAG/Rij Rat Model of Absence Epilepsy Surgery EEG Electrode Implantation Animal_Model->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Baseline_EEG Baseline EEG Recording (Spontaneous SWDs) Recovery->Baseline_EEG Drug_Admin This compound or Vehicle Administration (s.c.) Baseline_EEG->Drug_Admin Post_EEG Post-Injection EEG Recording Drug_Admin->Post_EEG Data_Analysis Quantification of SWD Incidence and Duration Post_EEG->Data_Analysis Comparison Comparison of Post-Injection vs. Baseline Data_Analysis->Comparison

Experimental Workflow Diagram.
Logical Framework

This diagram outlines the logical relationship between the pathophysiology of absence epilepsy in the WAG/Rij model and the therapeutic intervention with this compound.

Logical_Framework Pathophysiology Reduced Thalamic mGlu1 Receptor Function in WAG/Rij Rats Consequence Hyperexcitability in Thalamocortical Circuit Pathophysiology->Consequence Symptom Spike-and-Wave Discharges (SWDs) Consequence->Symptom Intervention This compound (mGlu1 PAM) Intervention->Pathophysiology Targets Mechanism Potentiation of mGlu1 Receptor Signaling Intervention->Mechanism Outcome Reduction in SWD Incidence and Duration Mechanism->Outcome

Logical Framework of this compound Action.

Conclusion

This compound, a positive allosteric modulator of the mGlu1 receptor, has demonstrated significant efficacy in reducing spike-and-wave discharges in a well-validated preclinical model of absence epilepsy. Its mechanism of action, which involves the potentiation of endogenous glutamatergic signaling in the thalamocortical circuitry, represents a novel and promising therapeutic strategy. The dose-dependent reduction in both the incidence and duration of SWDs underscores the potential of this compound class. Further research, including more detailed quantitative studies and eventual clinical investigation, is warranted to fully elucidate the therapeutic potential of mGlu1 receptor PAMs in the management of absence epilepsy.

References

The Neuroprotective Potential of Ro0711401: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Preclinical Evidence and Therapeutic Promise of a Selective mGlu1 Positive Allosteric Modulator

Introduction

Ro0711401 is a selective, orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). Emerging preclinical evidence suggests that this compound holds significant promise as a neuroprotective agent for a range of neurological disorders. This technical guide provides a comprehensive overview of the current state of knowledge regarding the neuroprotective effects of this compound, with a focus on its mechanism of action, preclinical efficacy, and key experimental data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGlu1 receptor modulation.

Core Compound Data: this compound

ParameterValueReference
Mechanism of Action Selective Positive Allosteric Modulator (PAM) of mGlu1 Receptor[1]
Potency (EC50) 56 nM[1]
Activity Orally active[1]

Preclinical Neuroprotective & Ameliorative Efficacy

The neuroprotective and symptom-ameliorating effects of this compound have been most notably demonstrated in a preclinical model of spinocerebellar ataxia type 1 (SCA1), a progressive neurodegenerative disease.

Animal ModelTreatment ProtocolKey FindingsStatistical SignificanceReference
Spinocerebellar Ataxia Type 1 (SCA1) Mouse Model Single subcutaneous (s.c.) injection of 10 mg/kg this compound- Significant improvement in motor performance on the rotarod test. - Lasting improvement in motor function for at least 6 days post-injection.p < 0.05[1][2]
Rat Model of Absence Epilepsy Systemic injection (dose not specified)- Reduced frequency of spike-and-wave discharges.Not specified
Autoimmune Encephalomyelitis (EAE) Mice Systemic injection (dose not specified)- Improvement in motor signs.Not specified

Experimental Protocols

In Vivo Neuroprotection and Symptomatic Improvement in SCA1 Mouse Model

Objective: To assess the effect of this compound on motor coordination and performance in a transgenic mouse model of SCA1.

Methodology:

  • Animal Model: Transgenic mice expressing the human SCA1 gene.

  • Treatment: A single subcutaneous injection of this compound at a dose of 10 mg/kg.

  • Behavioral Assessment:

    • Rotarod Test: Mice were placed on a rotating rod, and the latency to fall was measured. This test assesses balance and motor coordination.

    • Paw-Print Test: The gait of the mice was analyzed by examining the pattern of their paw prints as they walked across a narrow beam.

  • Data Analysis: Motor performance was compared before and after treatment with this compound. Statistical significance was determined using appropriate statistical tests (e.g., ANOVA).

In Vitro Glutamate-Induced Excitotoxicity Assay (General Protocol)

Objective: To evaluate the neuroprotective effects of a compound against glutamate-induced cell death in a neuronal cell line. While specific data for this compound in this assay is not publicly available, this represents a standard method for such an evaluation.

Methodology:

  • Cell Line: HT22 mouse hippocampal neuronal cells are commonly used as they are susceptible to glutamate-induced oxidative stress.

  • Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.

  • Induction of Excitotoxicity: A toxic concentration of glutamate is added to the cell culture medium.

  • Assessment of Cell Viability: After an incubation period, cell viability is measured using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of living cells.

  • Data Analysis: The percentage of viable cells in the treated groups is compared to the glutamate-only control group to determine the neuroprotective effect of the compound.

Signaling Pathways

The neuroprotective effects of this compound are mediated through the positive allosteric modulation of the mGlu1 receptor, which can activate downstream signaling pathways. Interestingly, research has revealed that the neuroprotective signaling of the mGlu1a receptor isoform may proceed through a non-canonical, G-protein-independent pathway involving β-arrestin-1 and the sustained activation of the Extracellular signal-regulated kinase (ERK).

Canonical mGlu1 Receptor Signaling Pathway

The classical signaling pathway for the mGlu1 receptor involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Canonical mGlu1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound mGlu1R mGlu1 Receptor This compound->mGlu1R Glutamate Glutamate Glutamate->mGlu1R Gq/11 Gq/11 mGlu1R->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Releases PKC Protein Kinase C DAG->PKC Activates Downstream_Effects_Canonical Downstream Effects Ca2+->Downstream_Effects_Canonical PKC->Downstream_Effects_Canonical

Canonical mGlu1 Receptor Signaling Pathway.
Non-Canonical β-arrestin-1/ERK Neuroprotective Signaling Pathway

Recent evidence suggests a G-protein-independent pathway that is crucial for the neuroprotective effects of mGlu1a receptor activation. This pathway involves the recruitment of β-arrestin-1 to the receptor, which then acts as a scaffold to promote the sustained phosphorylation and activation of ERK. This sustained ERK activation is believed to be a key mediator of the observed neuroprotection.

Non-Canonical mGlu1 Neuroprotective Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound mGlu1aR mGlu1a Receptor This compound->mGlu1aR Glutamate Glutamate Glutamate->mGlu1aR beta_arrestin_1 β-arrestin-1 mGlu1aR->beta_arrestin_1 Recruits ERK_complex ERK p-ERK beta_arrestin_1->ERK_complex Scaffolds & Sustained Activation Neuroprotection Neuroprotection ERK_complex->Neuroprotection

Non-Canonical β-arrestin-1/ERK Pathway.

Pharmacokinetics and Safety

Currently, there is limited publicly available information on the detailed pharmacokinetics, including central nervous system (CNS) penetration and bioavailability, as well as the comprehensive safety and toxicology profile of this compound. For the advancement of this compound into further preclinical and clinical development, these aspects will be critical areas of investigation.

Conclusion and Future Directions

This compound, as a selective and orally active mGlu1 PAM, has demonstrated significant potential in preclinical models, particularly in the context of spinocerebellar ataxia type 1. The elucidation of a non-canonical, β-arrestin-1-dependent neuroprotective signaling pathway provides a novel mechanistic framework for its therapeutic effects.

For drug development professionals, the following areas warrant further investigation to fully realize the therapeutic potential of this compound:

  • Expanded Efficacy Studies: Evaluation of this compound in a broader range of neurodegenerative disease models, including those for Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.

  • In Vitro Neuroprotection Assays: Detailed characterization of the neuroprotective effects of this compound against various insults, such as glutamate excitotoxicity and oxidative stress, to determine its potency and efficacy in direct neuronal protection.

  • Pharmacokinetic Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a particular focus on its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the CNS.

  • Safety and Toxicology: Rigorous preclinical safety and toxicology studies to establish a favorable safety profile for potential clinical translation.

References

An In-Depth Technical Guide to Ro0711401: A Positive Allosteric Modulator for Studying mGlu1 Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

An important introductory note: This technical guide details the use of Ro0711401 as a tool compound for studying the metabotropic glutamate receptor 1 (mGlu1). It is critical to clarify that this compound is a Positive Allosteric Modulator (PAM) , meaning it enhances the receptor's response to the endogenous ligand, glutamate. This contrasts with a negative allosteric modulator (NAM), which would inhibit the receptor's function. This guide will proceed with the scientifically established mechanism of this compound as a PAM.

This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for the investigation of mGlu1 receptor physiology, pharmacology, and its role in various physiological and pathophysiological processes.

Introduction to this compound and mGlu1 Receptors

The metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Unlike ionotropic glutamate receptors that form ion channels, mGlu1 receptors initiate intracellular signaling cascades upon activation by glutamate. These receptors are predominantly coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Given their significant role in the central nervous system, mGlu1 receptors are a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Tool compounds are indispensable for dissecting the complex biology of these receptors. This compound has emerged as a valuable tool compound for such studies. It is a selective and orally active positive allosteric modulator of the mGlu1 receptor.[1] As a PAM, this compound binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate.[2] This property makes it an excellent tool for amplifying endogenous mGlu1 signaling in a spatially and temporally relevant manner.

Chemical and Pharmacological Properties of this compound

IUPAC Name: N-[4-(Trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide

Molecular Formula: C₁₈H₁₁F₃N₂O₃

Molecular Weight: 360.29 g/mol

Table 1: In Vitro Pharmacological Profile of this compound
ParameterSpeciesValueAssay TypeReference
Potency (EC₅₀) Rat276.5 nMCalcium Mobilization (HEK293 cells)[3]
Human246.0 nMCalcium Mobilization (HEK293 cells)[3]
Human56 nMCalcium Mobilization (HEK293 cells)[1]
Selectivity mGlu1ActiveNot specified
mGlu2-8Inactive at concentrations up to 30 µMNot specified
Binding Site Not ApplicableTransmembrane DomainChimeric and Mutated Receptors

Note: The structure-activity relationship (SAR) around the this compound scaffold is known to be very steep, meaning minor structural changes can lead to a significant loss of activity.

Table 2: In Vivo Profile of this compound
ParameterSpeciesValueDosingModelObserved EffectReference
Efficacy Mouse10 mg/kg, s.c.Single doseSpinocerebellar Ataxia Type 1 (SCA1)Prolonged improvement in motor performance
Pharmacokinetics RatKp = 0.29Not specifiedNot applicableModest CNS penetration
Ratfu < 0.01Not specifiedNot applicableHigh protein binding

Kp: brain-to-plasma concentration ratio; fu: fraction unbound in plasma.

Mechanism of Action and Signaling Pathways

This compound potentiates the activity of the mGlu1 receptor by binding to an allosteric site located within the transmembrane domain of the receptor. This binding event is thought to induce a conformational change that increases the affinity and/or efficacy of glutamate at its orthosteric binding site in the extracellular Venus flytrap domain. The result is an amplification of the canonical Gq/11 signaling cascade.

Diagram 1: mGlu1 Receptor Signaling Pathway

mGlu1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds Gq Gq/11 mGlu1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Canonical signaling pathway of the mGlu1 receptor upon activation by glutamate.

Diagram 2: Mechanism of this compound Action

Ro0711401_Mechanism cluster_receptor mGlu1 Receptor Glutamate Glutamate Receptor Orthosteric Site (Extracellular) Allosteric Site (Transmembrane) Glutamate->Receptor:ortho Binds This compound This compound (PAM) This compound->Receptor:allo Binds Gq_Activation Amplified Downstream Signaling (Ca²⁺ Mobilization, PKC Activation) Receptor->Gq_Activation Enhanced Gq/11 Activation

Caption: this compound positively modulates mGlu1 by binding to an allosteric site.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound on the mGlu1 receptor.

In Vitro: Intracellular Calcium Mobilization Assay

This assay is a primary method to quantify the potency and efficacy of mGlu1 modulators. It relies on a fluorescent dye that reports changes in intracellular calcium concentration upon receptor activation.

Objective: To determine the EC₅₀ of this compound in potentiating glutamate-induced calcium flux in cells expressing the mGlu1 receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing recombinant human or rat mGlu1.

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium-Sensitive Dye: Fluo-4 AM or a comparable no-wash calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Compounds: this compound, L-Glutamate.

  • Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • The day before the assay, seed HEK293-mGlu1 cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 20,000-40,000 cells per well for a 96-well plate).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • On the day of the assay, remove the culture medium.

    • Prepare the dye-loading solution by diluting the calcium-sensitive dye in the assay buffer according to the manufacturer's instructions.

    • Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C, followed by 15-20 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of L-Glutamate in assay buffer at a concentration that elicits a minimal response on its own (EC₁₀-EC₂₀).

  • Assay Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • First Addition: Add the serial dilutions of this compound to the wells and incubate for a predefined period (e.g., 2-5 minutes).

    • Second Addition: Add the EC₁₀-EC₂₀ concentration of L-Glutamate to all wells.

    • Measure the fluorescence signal continuously for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal potentiation.

Ex Vivo: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effects of this compound on the electrical properties of neurons and synaptic transmission.

Objective: To assess the effect of this compound on mGlu1-mediated synaptic currents in brain slices.

Materials:

  • Animal: Rodent (e.g., rat or mouse).

  • Solutions:

    • Slicing Solution (ice-cold, carbogenated): High sucrose or NMDG-based protective solution.

    • Artificial Cerebrospinal Fluid (aCSF, carbogenated): Typically contains (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.

    • Internal Solution (for pipette): Typically contains (in mM): 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3, osmolarity to ~290 mOsm.

  • Equipment: Vibratome, patch-clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system, data acquisition system.

  • Compounds: this compound, a specific mGlu1 agonist (e.g., DHPG), and antagonists if needed.

Protocol:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly remove the brain and place it in ice-cold, carbogenated (95% O₂/5% CO₂) slicing solution.

    • Cut acute brain slices (e.g., 300 µm thick) of the desired region (e.g., hippocampus, cerebellum) using a vibratome.

    • Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF (~2 mL/min).

    • Visualize a neuron using DIC optics.

    • Approach the neuron with a glass micropipette (3-7 MΩ resistance) filled with internal solution.

    • Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the neuron at a potential of -70 mV.

  • Drug Application and Measurement:

    • Record a stable baseline of spontaneous or evoked postsynaptic currents.

    • To study the effect on mGlu1-mediated currents, bath-apply a specific mGlu1 agonist like DHPG to induce an inward current.

    • After establishing the agonist-induced current, co-apply this compound (at a specific concentration) with the agonist.

    • Measure the change in the amplitude and duration of the agonist-induced current. The potentiation by this compound should be observed as an increase in the current.

  • Data Analysis:

    • Measure the amplitude of the synaptic currents before, during, and after the application of this compound.

    • Calculate the percentage change in current amplitude to quantify the potentiating effect of this compound.

    • Perform statistical analysis to determine the significance of the observed effects.

Experimental and Logical Workflows

The characterization of a tool compound like this compound typically follows a logical progression from in vitro characterization to in vivo validation.

Diagram 3: Workflow for Characterizing this compound

Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_exvivo Phase 2: Ex Vivo Functional Assays cluster_invivo Phase 3: In Vivo Validation A Primary Screen: Calcium Mobilization Assay B Potency & Efficacy Determination (EC₅₀, % Max Response) A->B C Selectivity Profiling (vs. other mGluRs & off-targets) B->C D Mechanism of Action Studies (e.g., Radioligand Binding) C->D E Electrophysiology in Brain Slices (Patch-Clamp) D->E F Assess Modulation of Synaptic Transmission E->F G Pharmacokinetic Studies (CNS Penetration, Half-life) F->G H Behavioral Models (e.g., Motor Coordination in SCA1 mice) G->H I Target Engagement & Efficacy (Dose-Response) H->I

Caption: A logical workflow for the characterization of an mGlu1 PAM like this compound.

Conclusion

This compound is a well-characterized and selective positive allosteric modulator of the mGlu1 receptor. Its ability to enhance the endogenous activity of mGlu1 makes it a powerful tool for elucidating the receptor's role in synaptic function and its implications in various disease states. This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application in key experimental paradigms. By utilizing this compound, researchers can further unravel the complexities of mGlu1 signaling and explore its potential as a therapeutic target.

References

Methodological & Application

Ro0711401 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro0711401 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). As a non-competitive enhancer of glutamate signaling, this compound offers a sophisticated tool for studying the physiological and pathological roles of mGluR1. This document provides detailed application notes on the solubility of this compound in various solvents and protocols for its use in experimental settings.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₁F₃N₂O₃
Molecular Weight360.29 g/mol
AppearanceWhite to off-white solid
CAS Number714971-87-6

Solubility Data

The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. The following table summarizes the known solubility data. It is highly recommended to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility.

SolventConcentrationMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[1][2]277.55 mM[1][2]Sonication is recommended to aid dissolution.[1] Use of newly opened, hygroscopic DMSO is advised.
EthanolInformation not availableInformation not availableGenerally considered a common solvent for similar compounds.
WaterInformation not availableInformation not availableGenerally considered a common solvent for similar compounds.

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which is suitable for most cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing the Compound: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.03 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 100 mM solution with 36.03 mg of compound, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate initial mixing.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator. Sonicate for 5-10 minutes, or until the solution becomes clear.

    • Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • For short-term storage (up to one month), the stock solution can be stored at -20°C.

    • For long-term storage (up to six months), it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

General Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound powder

  • Solvent of interest (e.g., ethanol, PBS)

  • Glass vials with screw caps

  • Vortex mixer

  • Shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the solvent in a glass vial. The exact amount should be more than the expected solubility.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on a shaker or rotator at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, which represents the solubility of this compound in the tested solvent at the specified temperature.

Signaling Pathways

This compound acts as a positive allosteric modulator of the mGlu1 receptor, a G-protein coupled receptor (GPCR) that is coupled to the Gq/11 protein. The binding of glutamate to the receptor is enhanced by this compound, leading to a more robust activation of downstream signaling cascades.

Ro0711401_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound mGluR1 mGluR1 This compound->mGluR1 enhances Glutamate Glutamate Glutamate->mGluR1 activates Gq11 Gq/11 mGluR1->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release stimulates PKC PKC DAG->PKC activates Downstream Downstream Signaling (e.g., ERK1/2) Ca2_release->Downstream modulates PKC->Downstream activates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with This compound +/- Glutamate prep_stock->treatment cell_culture Culture Cells (e.g., expressing mGluR1) cell_culture->treatment incubation Incubate for Desired Time treatment->incubation lysis Cell Lysis or Fixation incubation->lysis assay Perform Assay (e.g., Western Blot, Ca²⁺ imaging) lysis->assay data_analysis Data Analysis assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

Application Notes and Protocols for Ro0711401 in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ro0711401, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1), in electrophysiology and patch clamp experiments.

Introduction to this compound

This compound is a potent and selective positive allosteric modulator of the mGluR1 receptor. It does not activate the receptor directly but enhances the response to the endogenous agonist, glutamate.[1][2] This modulation can lead to significant changes in neuronal excitability and synaptic transmission, primarily through the Gq/G11 signaling pathway, which influences the activity of various ion channels, including potassium channels.[3][4] Understanding the effects of this compound on ion channel function is crucial for elucidating its therapeutic potential in neurological disorders.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data for this compound and related mGluR1 modulators from electrophysiological studies.

CompoundAssay TypeCell TypeMeasurementValueReference
This compound (related to Ro 67-7476)Whole-cell patch clampCHO cells expressing rmGlu1a and GIRK channelsPotentiation of 3 µM glutamate-induced currents (pEC50)6.76 ± 0.08[1]
Ro 01-6128Whole-cell patch clampCHO cells expressing rmGlu1a and GIRK channelsPotentiation of 3 µM glutamate-induced currents (pEC50)6.68 ± 0.12
Ro 67-4853Whole-cell patch clampCHO cells expressing rmGlu1a and GIRK channelsPotentiation of 3 µM glutamate-induced currents (pEC50)7.16 ± 0.20
DHPG (agonist)Perforated patch clampCerebellar granule neuronsInhibition of outward K+ current (IKSO)49.7 ± 5% at 100 µM
DHPG (agonist)Whole-cell patch clampRat subthalamic nucleus neuronsEvoked outward K-ATP current-

Signaling Pathway of mGluR1 Modulation

Activation of mGluR1 by glutamate is potentiated by this compound. This initiates a G-protein-coupled signaling cascade that can lead to the modulation of potassium channels and subsequent changes in neuronal excitability.

mGluR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space mGluR1 mGluR1 Gq Gαq/11 mGluR1->Gq Activates This compound This compound (PAM) This compound->mGluR1 Potentiates Glutamate Glutamate Glutamate->mGluR1 Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC PKC DAG->PKC Activates K_channel K+ Channel (e.g., TASK, TREK, K-ATP) Neuronal_Excitability ↑ Neuronal Excitability K_channel->Neuronal_Excitability Leads to Ca_release->K_channel Modulates PKC->K_channel Modulates Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture (CHO cells with mGluR1a + GIRK) solution_prep Prepare Solutions (Internal & External) cell_culture->solution_prep pipette_pull Pull & Fill Pipettes solution_prep->pipette_pull giga_seal Obtain Gigaohm Seal pipette_pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline glutamate_app Apply Glutamate (e.g., 3 µM) baseline->glutamate_app washout1 Washout glutamate_app->washout1 measure_current Measure Peak Current Amplitude glutamate_app->measure_current ro_glutamate_app Co-apply this compound + Glutamate washout1->ro_glutamate_app washout2 Washout ro_glutamate_app->washout2 ro_glutamate_app->measure_current concentration_response Generate Concentration-Response Curve measure_current->concentration_response calculate_ec50 Calculate pEC50/EC50 concentration_response->calculate_ec50

References

Application Notes and Protocols for Dose-Response Curve Analysis of Ro0711401

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for performing a dose-response curve analysis of Ro0711401, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). The protocols detailed herein are designed for an in vitro cell-based assay measuring intracellular calcium mobilization, a key downstream signaling event of mGlu1 receptor activation. This document includes detailed experimental procedures, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow to facilitate robust and reproducible results.

Introduction to this compound and mGlu1 Signaling

This compound is a potent and selective positive allosteric modulator of the mGlu1 receptor, with a reported EC50 of 56 nM.[1] As a PAM, this compound does not activate the mGlu1 receptor directly but enhances the receptor's response to its endogenous agonist, glutamate.[2] The mGlu1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) is a measurable endpoint that can be used to quantify the activity of this compound.

Signaling Pathway Diagram

mGlu1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (PAM) mGlu1 mGlu1 Receptor This compound->mGlu1 enhances Glutamate Glutamate (Agonist) Glutamate->mGlu1 activates Gq Gq Protein mGlu1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ IP3R->Ca_ER opens Ca_cyto Increased [Ca2+]i Ca_ER->Ca_cyto release Downstream Downstream Cellular Responses Ca_cyto->Downstream

Caption: mGlu1 receptor signaling pathway activated by glutamate and enhanced by this compound.

Experimental Design and Protocols

The following protocol describes a dose-response analysis of this compound using a cell-based calcium mobilization assay with a Fluorometric Imaging Plate Reader (FLIPR). This method is suitable for high-throughput screening and detailed pharmacological characterization.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu1 receptor (HEK293-mGlu1).

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Glutamate: Prepare a stock solution in an appropriate buffer (e.g., HBSS).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (if applicable).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: FLIPR Calcium 6 Assay Kit or equivalent.

  • Microplates: 384-well, black-walled, clear-bottom microplates.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A 1. Culture HEK293-mGlu1 cells B 2. Seed cells into 384-well plates A->B D 4. Load cells with Calcium Indicator Dye B->D C 3. Prepare this compound and Glutamate serial dilutions E 5. Pre-incubate with this compound C->E D->E F 6. Add Glutamate (EC20 concentration) E->F G 7. Measure fluorescence change using FLIPR F->G H 8. Normalize data and plot dose-response curve G->H I 9. Calculate EC50 and other parameters H->I

Caption: Workflow for this compound dose-response analysis using a FLIPR calcium assay.

Detailed Protocol

Day 1: Cell Seeding

  • Harvest HEK293-mGlu1 cells using standard cell culture techniques.

  • Resuspend cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 384-well, black-walled, clear-bottom microplate at a density of 15,000 to 20,000 cells per well in 25 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Dose-Response Assay

  • Prepare Compound Plates:

    • Prepare a serial dilution of this compound in assay buffer. A suggested starting concentration for the highest dose is 10 µM, followed by 10-point, 3-fold serial dilutions. This wide range is recommended to capture the full sigmoidal curve.[3]

    • Prepare a working solution of glutamate in assay buffer at a concentration that elicits approximately 20% of the maximal response (EC20). This concentration needs to be predetermined in a separate experiment.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).

    • Remove the cell plate from the incubator and add 25 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 15 minutes at room temperature in the dark.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to read fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Perform the first addition: Transfer this compound dilutions from the compound plate to the cell plate.

    • Incubate for 2-5 minutes to allow the PAM to interact with the receptor.

    • Perform the second addition: Add the EC20 concentration of glutamate to all wells.

    • Immediately begin recording the fluorescence signal for 2-3 minutes.

Data Analysis and Presentation

  • Data Extraction: Export the raw fluorescence data from the FLIPR software. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Data Normalization: Normalize the data to the response of a positive control (e.g., a saturating concentration of a known mGlu1 agonist) and a negative control (vehicle).

  • Dose-Response Curve Fitting: Plot the normalized response against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic (sigmoidal) model to determine the EC50, Hill slope, and maximal efficacy.

  • Data Presentation: Summarize the quantitative data in a clear and structured table.

Quantitative Data Summary
ParameterValueDescription
This compound EC50 56 nMThe concentration of this compound that produces 50% of its maximal effect in the presence of an EC20 concentration of glutamate.
Hill Slope ~1.0The steepness of the dose-response curve. A value of 1.0 suggests a 1:1 binding interaction.
Maximal Efficacy VariableThe maximum response induced by this compound in the presence of an EC20 concentration of glutamate, relative to a full agonist.
Assay Window (S/B) >10The ratio of the signal from the positive control to the signal from the negative control.
Z'-factor >0.5A statistical parameter that indicates the quality and robustness of the assay.

Troubleshooting and Considerations

  • Low Signal or Assay Window: Optimize cell seeding density, dye loading conditions, and the concentration of the glutamate challenge.

  • High Well-to-Well Variability: Ensure uniform cell seeding and accurate liquid handling. Use of automated liquid handlers is recommended.

  • Incomplete Dose-Response Curve: Adjust the concentration range of this compound to ensure that both the bottom and top plateaus of the curve are captured.

  • PAM vs. Agonist Activity: At high concentrations, some PAMs may exhibit agonist activity. It is important to include control wells with this compound alone (without glutamate) to assess any direct activation of the receptor.

By following these detailed application notes and protocols, researchers can effectively perform a dose-response curve analysis of this compound and obtain reliable and reproducible data for the characterization of this mGlu1 positive allosteric modulator.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ro07-11401 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGlu1 positive allosteric modulator (PAM), Ro07-11401.

Frequently Asked Questions (FAQs)

Q1: What is Ro07-11401 and what is its mechanism of action?

A1: Ro07-11401 is a selective, positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). As a PAM, it does not activate the mGlu1 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. This potentiation results in a leftward shift of the glutamate concentration-response curve, meaning that a lower concentration of glutamate is required to elicit a response.

Q2: What is a typical starting concentration range for Ro07-11401 in in vitro assays?

A2: A good starting point for a dose-response curve is to use a concentration range that brackets the EC₅₀ value. For Ro07-11401, the reported EC₅₀ is approximately 277 nM for the rat mGlu1 receptor and 246 nM for the human mGlu1 receptor.[1] A typical concentration range for in vitro assays would be from 1 nM to 10 µM. It is advisable to perform a concentration-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

Q3: How should I prepare a stock solution of Ro07-11401?

A3: Ro07-11401 is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q5: Is Ro07-11401 selective for the mGlu1 receptor?

Troubleshooting Guides

Problem 1: No potentiation of glutamate response is observed in a calcium mobilization assay.
Possible Cause Troubleshooting Step
Suboptimal Glutamate Concentration The concentration of glutamate used is critical. If the glutamate concentration is too high (saturating), the potentiating effect of the PAM will be masked. Determine the EC₂₀ (the concentration that gives 20% of the maximal response) of glutamate for your specific cell line and use this concentration in your potentiation assay.
Incorrect Assay Window Ensure you are measuring the potentiation effect correctly. A typical protocol involves a "triple-add" procedure where the baseline is established, then Ro07-11401 is added, followed by the addition of glutamate (at its EC₂₀).
Cell Health Issues Poor cell health can lead to a lack of response. Ensure cells are healthy, have good viability, and are not over-confluent.
Inactive Compound Verify the integrity of your Ro07-11401 stock solution. If it has been stored improperly or subjected to multiple freeze-thaw cycles, it may have degraded.
Problem 2: High background signal or cytotoxicity observed.
Possible Cause Troubleshooting Step
High Concentration of Ro07-11401 High concentrations of any compound can lead to non-specific effects or cytotoxicity. Perform a dose-response curve to identify the optimal concentration range. Consider performing a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic threshold of Ro07-11401 in your cell line.
DMSO Toxicity The final concentration of DMSO in the well may be too high. Ensure the final DMSO concentration is below 0.5%. Always include a vehicle control with the same DMSO concentration to assess solvent toxicity.
Compound Precipitation Ro07-11401 may precipitate in the aqueous assay buffer, especially at high concentrations. Visually inspect the wells for any precipitate. If precipitation is an issue, you may need to adjust the stock concentration or the final assay concentration.

Experimental Protocols

Calcium Mobilization Assay for mGlu1 Potentiation

This protocol is designed to measure the potentiation of glutamate-induced intracellular calcium mobilization by Ro07-11401 in cells expressing the mGlu1 receptor.

1. Cell Seeding:

  • Seed cells (e.g., HEK293 or CHO cells stably expressing mGlu1) into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

2. Dye Loading:

  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

3. Compound Preparation:

  • Prepare a dilution series of Ro07-11401 in an appropriate assay buffer.

  • Prepare a solution of glutamate at its EC₂₀ concentration in the assay buffer. This concentration needs to be predetermined for your specific cell line.

4. Fluorescence Measurement (using a FLIPR or similar instrument):

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Add the Ro07-11401 dilutions to the wells and incubate for a predetermined time (e.g., 2-5 minutes).

  • Add the EC₂₀ glutamate solution to the wells.

  • Record the fluorescence signal for at least 60-120 seconds.

5. Data Analysis:

  • The increase in fluorescence intensity upon glutamate addition in the presence of Ro07-11401 will be greater than with glutamate alone.

  • Plot the potentiation (as a percentage of the response to a maximal glutamate concentration) against the concentration of Ro07-11401 to generate a dose-response curve and determine the EC₅₀ of potentiation.

MTT Cell Viability Assay for Cytotoxicity Assessment

This protocol is for assessing the potential cytotoxicity of Ro07-11401.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach and grow for 24 hours.

2. Compound Treatment:

  • Prepare a serial dilution of Ro07-11401 in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Ro07-11401. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization:

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

  • Plot cell viability against the concentration of Ro07-11401 to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: In Vitro Potency of Ro07-11401

ReceptorSpeciesAssay TypeEC₅₀ (nM)
mGlu1RatCalcium Mobilization~277[1]
mGlu1HumanCalcium Mobilization~246[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeStarting ConcentrationTop Concentration
Calcium Mobilization (Potentiation)1 nM10 µM
Cell Viability (Cytotoxicity)100 nM100 µM

Visualizations

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds Ro0711401 Ro07-11401 (PAM) This compound->mGlu1 Potentiates Gq Gq Protein mGlu1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺

Caption: mGlu1 receptor signaling pathway activated by glutamate and potentiated by Ro07-11401.

Calcium_Mobilization_Workflow start Start seed_cells Seed mGlu1-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading prepare_compounds Prepare Ro07-11401 and Glutamate (EC₂₀) solutions dye_loading->prepare_compounds read_baseline Read baseline fluorescence prepare_compounds->read_baseline add_pam Add Ro07-11401 read_baseline->add_pam add_glutamate Add Glutamate (EC₂₀) add_pam->add_glutamate read_response Read fluorescence response add_glutamate->read_response analyze Analyze data and generate dose-response curve read_response->analyze

Caption: Experimental workflow for a calcium mobilization assay to assess Ro07-11401 potentiation.

Troubleshooting_Logic issue Issue: No potentiation observed check_glut_conc Is Glutamate at EC₂₀? issue->check_glut_conc yes1 Yes check_glut_conc->yes1 no1 No check_glut_conc->no1 check_assay_window Is the 'triple-add' protocol being used? yes2 Yes check_assay_window->yes2 no2 No check_assay_window->no2 check_cell_health Are cells healthy and not over-confluent? yes3 Yes check_cell_health->yes3 no3 No check_cell_health->no3 yes1->check_assay_window solution1 Optimize Glutamate concentration no1->solution1 yes2->check_cell_health solution2 Correct the assay protocol no2->solution2 solution4 Check compound integrity yes3->solution4 solution3 Improve cell culture conditions no3->solution3

Caption: Troubleshooting logic for a lack of potentiation in a calcium mobilization assay.

References

How to minimize variability in Ro0711401 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving the mGlu1 positive allosteric modulator (PAM), Ro0711401.

Troubleshooting Guide

Variability in in vivo studies can arise from multiple sources, including the experimenter, the animals themselves, and environmental factors. Below is a guide to common issues encountered during in vivo experiments with this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability in behavioral or physiological readouts between animals in the same treatment group. Inconsistent Dosing: Inaccurate preparation of the dosing solution, leading to variations in the administered dose. Improper injection technique (e.g., subcutaneous leakage).- Prepare the dosing solution fresh daily and ensure homogeneity. - Use a consistent and validated method for subcutaneous injections. - Normalize the dose to the body weight of each animal.
Biological Variability: Inherent differences in animal age, weight, sex, or genetic background.[1] Stress can also significantly impact outcomes.- Use animals of the same age, sex, and genetic strain. - Acclimatize animals to the experimental conditions to reduce stress. - Increase the number of animals per group to improve statistical power.
Formulation Issues: Precipitation of this compound in the vehicle, leading to inconsistent bioavailability.- Ensure this compound is fully dissolved in the vehicle. Sonication may be required.[2] - Visually inspect the solution for any precipitation before each injection.
Lack of expected efficacy or inconsistent results. Suboptimal Dose: The dose of this compound may be too low to elicit a significant effect.- While 10 mg/kg is a commonly used dose, consider performing a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.[3]
Animal Strain Differences: Different mouse or rat strains can have variations in mGlu1 receptor expression and function, leading to altered drug responses.[4]- Be aware of the known differences in glutamate receptor expression between strains (e.g., C57BL/6J and 129S6/SvEv mice).[4] - If possible, use a strain that has been previously characterized for its response to mGlu1 modulators.
Age-Related Changes: The expression and function of mGlu1 receptors can change with age, potentially altering the efficacy of this compound.- Consider the age of the animals as a critical factor. If studying age-related diseases, ensure appropriate age-matched controls.
Unexpected or off-target effects observed. Off-Target Binding: While this compound is reported to be a selective mGlu1 PAM, high concentrations could potentially interact with other receptors.- Use the lowest effective dose determined from a dose-response study. - Consider including a control group with a structurally related but inactive compound to rule out non-specific effects.
Vehicle Effects: The vehicle (e.g., DMSO) can have its own biological effects.- Always include a vehicle-only control group in your experimental design.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: How should I prepare the dosing solution of this compound for in vivo studies?

A1: A common and effective formulation for subcutaneous injection is a suspension of this compound in 10% DMSO and 90% corn oil. To prepare this, first dissolve the this compound powder in DMSO, and then add the corn oil. It is recommended to prepare the working solution fresh on the day of the experiment. If precipitation occurs, warming and/or sonication can be used to aid dissolution.

Q2: What is the recommended storage for this compound?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in a solvent like DMSO should be stored at -80°C and can be kept for up to 6 months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is a typical effective dose of this compound in mice?

A3: A subcutaneous dose of 10 mg/kg has been shown to be effective in improving motor performance in a mouse model of spinocerebellar ataxia type 1. However, the optimal dose may vary depending on the animal model and the specific endpoint being measured. A dose-response study is recommended to determine the most appropriate dose for your experiment.

Experimental Design

Q4: Does the choice of animal strain matter for this compound studies?

A4: Yes, the choice of animal strain can significantly impact the results. Different inbred mouse strains, for example, have been shown to have varying expression levels of glutamate receptors, which could lead to differences in the response to this compound. It is crucial to use a consistent strain throughout your studies and to be aware of any known strain-specific differences in the glutamatergic system.

Q5: Should I be concerned about age and sex differences in my studies?

A5: Absolutely. Both age and sex can influence the expression and function of mGlu1 receptors. Age-related changes in mGluR5, a closely related receptor, have been observed, and sex differences in glutamate signaling are well-documented. Therefore, it is important to include both male and female animals in your studies and to use age-matched controls to minimize variability.

Troubleshooting Unexpected Results

Q6: I am not observing the expected therapeutic effect of this compound in my animal model. What should I do?

A6: There are several factors to consider. First, verify the accuracy of your dosing solution preparation and administration technique. Ensure the compound is fully solubilized. Second, consider if the dose is appropriate for your model; a dose-response study may be necessary. Third, evaluate the characteristics of your animal model, including strain, age, and sex, as these can all influence the outcome. Finally, ensure that your behavioral or physiological assays are properly validated and sensitive enough to detect the expected effect.

Q7: I am observing a high degree of variability in my data. How can I reduce it?

A7: High variability can be addressed by standardizing as many aspects of your experiment as possible. This includes using a consistent and fresh preparation of your dosing solution, employing a precise and repeatable injection technique, and using animals of the same strain, age, and sex. Acclimatizing the animals to the experimental procedures and environment before the study begins can also help reduce stress-induced variability. Increasing the number of animals per group will also increase the statistical power to detect a true effect.

Experimental Protocols

Detailed Protocol for a Typical In Vivo Study with this compound

This protocol outlines a typical experiment to assess the efficacy of this compound in a mouse model.

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J (or other relevant strain for the disease model)

  • Age: 8-10 weeks

  • Sex: Both males and females should be included, with groups balanced for sex.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the start of the experiment.

2. Compound Preparation (10% DMSO/90% Corn Oil Vehicle):

  • On the day of injection, weigh the required amount of this compound powder.

  • Dissolve the powder in sterile, high-quality DMSO to create a stock solution (e.g., 25 mg/mL).

  • Vortex or sonicate until the powder is completely dissolved.

  • In a separate sterile tube, measure the required volume of sterile corn oil.

  • Slowly add the this compound/DMSO stock solution to the corn oil while vortexing to create a 10% DMSO/90% corn oil suspension. For example, to make 1 mL of the final solution, add 100 µL of the 25 mg/mL this compound/DMSO stock to 900 µL of corn oil.

  • Visually inspect the final solution to ensure it is a homogenous suspension without any visible precipitate.

3. Dosing:

  • Route of Administration: Subcutaneous (s.c.) injection.

  • Dose: 10 mg/kg body weight.

  • Procedure:

    • Weigh each animal immediately before dosing.

    • Calculate the injection volume for each animal based on its body weight and the concentration of the dosing solution.

    • Gently restrain the animal and lift the skin on the back to form a tent.

    • Insert the needle into the base of the tented skin and inject the calculated volume of the this compound solution or vehicle.

    • Administer the vehicle (10% DMSO/90% corn oil) to the control group.

4. Behavioral/Physiological Assessment:

  • The timing of the assessment will depend on the specific endpoint being measured and the pharmacokinetic profile of this compound.

  • Given that this compound is cleared from the cerebellum within 24 hours, acute effects are typically measured within a few hours of administration.

  • For example, in motor coordination studies using a rotarod, testing might be performed at 30, 60, and 90 minutes post-injection.

5. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the treatment group to the vehicle control group.

  • Consider sex as a biological variable in the statistical analysis.

Visualizations

mGlu1 Receptor Signaling Pathway

mGlu1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds This compound This compound (PAM) This compound->mGlu1 Enhances Binding Gq_protein Gq Protein mGlu1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Signaling & Neuronal Excitability Ca2_release->Downstream Modulates PKC->Downstream Modulates

Caption: Simplified signaling pathway of the mGlu1 receptor.

Experimental Workflow for this compound In Vivo Study

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatize Animal Acclimatization (≥ 1 week) prepare_solution Prepare Dosing Solution (this compound in 10% DMSO/90% Corn Oil) weigh Weigh Animals dose Administer this compound (10 mg/kg, s.c.) or Vehicle weigh->dose behavior Behavioral/Physiological Assessment dose->behavior collect_data Data Collection behavior->collect_data analyze Statistical Analysis collect_data->analyze interpret Interpretation of Results analyze->interpret

Caption: General workflow for an in vivo study with this compound.

References

Technical Support Center: Ro0711401 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro0711401 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR1 is a G-protein coupled receptor that, upon activation, primarily signals through the Gq/G11 pathway.[2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular effects.

Q2: What are the physicochemical properties of this compound relevant for in vivo studies?

Understanding the physicochemical properties of this compound is crucial for proper handling and formulation.

PropertyValueSource
Molecular Weight 360.29 g/mol
Appearance White to off-white solid
Solubility DMSO: 100 mg/mL (277.55 mM) (Sonication recommended)
Storage (Powder) -20°C for 3 years
Storage (In Solvent) -80°C for up to 1 year

Q3: What are the recommended administration routes for this compound in animal models?

This compound has been successfully administered in animal models via oral (PO) and subcutaneous (SC) routes. The choice of administration route will depend on the specific experimental design and objectives.

Troubleshooting Guides

Oral Administration (Gavage)

Issue: Difficulty in administering the compound via oral gavage, animal stress, or potential for injury.

Possible Causes & Solutions:

  • Improper Restraint: Incorrect handling can lead to stress for the animal and increase the risk of injury.

    • Solution: Ensure proper training in animal restraint techniques. For mice, scruff the animal firmly but gently to immobilize the head and body. For rats, a similar scruffing technique or wrapping the animal in a towel (burrito wrap) can be effective.

  • Incorrect Gavage Needle Size: Using a gavage needle that is too large or too long can cause esophageal or stomach perforation.

    • Solution: Select a gavage needle of the appropriate size and length for the animal. To determine the correct length, measure from the corner of the animal's mouth to the last rib. Flexible plastic feeding tubes are often a safer alternative to rigid metal needles.

  • Animal Resistance: Animals may resist the procedure, making it difficult and stressful.

    • Solution: Acclimatize the animals to handling before the procedure. A study has shown that precoating the gavage needle with sucrose can reduce stress and make the procedure easier.

  • Aspiration: Accidental administration into the trachea can be fatal.

    • Solution: Ensure the gavage needle is inserted along the roof of the mouth and gently advanced down the esophagus. If any resistance is felt, or if fluid bubbles from the nose, withdraw the needle immediately.

Subcutaneous (SC) Injection

Issue: Leakage of the formulation from the injection site.

Possible Causes & Solutions:

  • Incorrect Injection Technique: Improper needle insertion and withdrawal can lead to leakage.

    • Solution: Insert the needle with the bevel facing up at a shallow angle (around 30-45 degrees) into a tented fold of skin (e.g., at the scruff of the neck). Inject the solution slowly. After injection, wait a moment before withdrawing the needle. Some researchers suggest rotating the needle so the bevel is down upon withdrawal to help seal the injection site.

  • Large Injection Volume: Injecting too large a volume for the site can cause leakage.

    • Solution: For mice, the maximum subcutaneous injection volume is generally around 100-200 µL per site. If a larger volume is required, consider splitting the dose into two injection sites.

  • Needle Gauge: A large gauge needle can create a larger puncture hole, increasing the likelihood of leakage.

    • Solution: Use the smallest gauge needle appropriate for the viscosity of your formulation. A 26G or smaller needle is often suitable for subcutaneous injections in mice.

Issue: Formulation is precipitating or not stable.

Possible Causes & Solutions:

  • Poor Solubility: this compound has low aqueous solubility.

    • Solution: Prepare a stock solution in 100% DMSO. For the final formulation, a co-solvent system is necessary. A common formulation for in vivo use is 10% DMSO and 90% Corn Oil, which has been shown to solubilize this compound at ≥ 2.5 mg/mL. Another suggested vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

  • Improper Storage: Incorrect storage of stock solutions can lead to degradation.

    • Solution: Store stock solutions at -80°C for long-term storage (up to 1 year). For frequent use, aliquots can be stored at -20°C for up to a month. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Formulation of this compound for Subcutaneous Injection

This protocol is based on a commonly used vehicle for poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). This may require sonication to fully dissolve.

  • In a sterile tube, add the required volume of the this compound stock solution to achieve the final desired concentration.

  • Add sterile corn oil to the tube to make up the final volume, ensuring the final concentration of DMSO is 10% or less. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL stock to 900 µL of corn oil.

  • Vortex the solution thoroughly until it is a clear and homogenous suspension. Gentle warming may aid in dissolution.

  • Prepare the formulation fresh on the day of the experiment.

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds This compound This compound This compound->mGluR1 Enhances Binding Gq_G11 Gq/G11 mGluR1->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified mGluR1 signaling pathway activated by glutamate and enhanced by this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Weigh this compound C Dissolve this compound in Vehicle (Vortex/Sonicate) A->C B Prepare Vehicle (e.g., 10% DMSO in Corn Oil) B->C F Administer via Chosen Route (e.g., Subcutaneous Injection) C->F D Select Animal Model (e.g., Mouse) E Calculate Dosage (e.g., 10 mg/kg) D->E E->F G Monitor for Adverse Effects F->G H Perform Behavioral or Physiological Assays F->H I Collect and Analyze Data G->I H->I

Caption: General experimental workflow for this compound delivery in animal models.

References

Technical Support Center: Optimizing Western Blot Signals Post-Ro0711401 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Western blot signal after treating samples with Ro0711401.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1).[1][2] It does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate.[3] This potentiation of mGlu1 signaling can lead to the activation of downstream pathways, including the phospholipase C (PLC) pathway, which ultimately results in the activation of protein kinase C (PKC) and subsequent cellular responses.[2]

Q2: How might this compound treatment affect my Western blot results?

This compound treatment can influence Western blot outcomes in several ways:

  • Altered Protein Expression: Activation of mGlu1 signaling can modulate downstream pathways, such as the ERK1/2 pathway, which are known to regulate gene expression and protein synthesis.[4] This could lead to an increase or decrease in the expression level of your target protein.

  • Post-Translational Modifications: mGlu1 receptor activation can trigger various signaling cascades that lead to post-translational modifications (e.g., phosphorylation) of target proteins. This can affect antibody recognition if the antibody is specific to a particular modification state.

  • Receptor Trafficking: Agonist activation of G-protein-coupled receptors like mGlu1 can induce receptor internalization and trafficking. If your target protein is the mGlu1 receptor itself or a closely associated protein, its subcellular localization and availability for detection in whole-cell lysates might be altered.

Q3: I am seeing a weak or no signal for my target protein after this compound treatment. What are the possible causes?

Several factors could contribute to a weak or absent signal:

  • Low Target Protein Concentration: The treatment may have led to a decrease in the expression of your target protein.

  • Insufficient Protein Loading: Ensure you are loading an adequate amount of total protein per well.

  • Poor Antibody Performance: The primary or secondary antibody concentration may be too low, or the antibody may have lost activity.

  • Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane will result in a weak signal.

  • Suboptimal Blocking: Over-blocking can mask the epitope and prevent antibody binding.

Q4: My Western blot shows high background after this compound treatment. How can I reduce it?

High background can obscure your target protein band. Here are some common causes and solutions:

  • Antibody Concentration Too High: Using excessive amounts of primary or secondary antibody is a frequent cause of high background.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the membrane can lead to high background.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies, contributing to background noise.

  • Contaminated Buffers: Ensure all your buffers are freshly prepared and filtered to avoid contaminants that can cause speckles or high background.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Western blotting experiments involving this compound treatment.

Problem Potential Cause Recommended Solution
Weak or No Signal Low abundance of the target protein.Increase the amount of protein loaded onto the gel. Consider using immunoprecipitation to enrich for your target protein.
Inefficient antibody binding.Optimize the primary antibody concentration by performing a titration. Increase the incubation time, for instance, by incubating overnight at 4°C.
Poor protein transfer.Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins.
High Background Primary or secondary antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibodies.
Insufficient blocking.Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Consider switching your blocking agent (e.g., from non-fat milk to BSA, or vice versa).
Inadequate washing.Increase the number and duration of washing steps. Include a detergent like Tween-20 in your wash buffer.
Non-specific Bands Antibody cross-reactivity.Ensure your primary antibody is specific for the target protein. Use a more specific antibody if necessary.
Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice to prevent degradation.
Too much protein loaded.Reduce the amount of total protein loaded per lane to minimize non-specific antibody binding.

Experimental Protocols

A detailed, generalized protocol for performing a Western blot is provided below. Note that specific antibody concentrations and incubation times will need to be optimized for your particular experiment.

Standard Western Blot Protocol
  • Sample Preparation:

    • After treating cells with this compound and appropriate controls, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE:

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • After transfer, briefly wash the membrane in TBST (Tris-buffered saline with 0.1% Tween-20).

    • (Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.

  • Blocking:

    • Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking solution at the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in the blocking solution.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

This compound Mechanism of Action and Downstream Signaling

Ro0711401_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGlu1 Receptor Glutamate->mGluR1 Binds This compound This compound This compound->mGluR1 Potentiates Gq Gq protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 Pathway PKC->ERK Activates GeneExpression Altered Gene Expression ERK->GeneExpression Regulates

Caption: Signaling pathway activated by this compound potentiation of the mGlu1 receptor.

General Western Blot Workflow

Western_Blot_Workflow start Sample Preparation (Cell Lysis) sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Protein Transfer (Gel to Membrane) sds_page->transfer blocking Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab Primary Antibody Incubation (Binds to Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Binds to Primary Antibody) primary_ab->secondary_ab detection Detection (Signal Generation) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A generalized workflow for performing a Western blot experiment.

References

Validation & Comparative

A Comparative Guide to Ro0711401 and Non-Allosteric mGlu1 Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the positive allosteric modulator (PAM) Ro0711401 and traditional non-allosteric agonists of the metabotropic glutamate receptor 1 (mGlu1). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.

Introduction to mGlu1 Receptor Modulation

The metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its activation is implicated in various physiological processes, and it is a promising target for therapeutic intervention in neurological and psychiatric disorders.

Pharmacological modulation of mGlu1 can be achieved through two primary mechanisms:

  • Non-allosteric (Orthosteric) Agonists: These ligands, such as Glutamate, L-Quisqualic acid, and (S)-3,5-DHPG, bind to the same site as the endogenous agonist, directly activating the receptor.

  • Positive Allosteric Modulators (PAMs): Compounds like this compound bind to a topographically distinct site on the receptor. While exhibiting little to no intrinsic agonist activity, PAMs potentiate the receptor's response to orthosteric agonists.

Quantitative Comparison of this compound and Non-Allosteric mGlu1 Agonists

The following tables summarize the key pharmacological parameters of this compound and common non-allosteric mGlu1 agonists based on in vitro experimental data.

Table 1: Potency and Efficacy of mGlu1 Receptor Modulators

CompoundTypeTargetAssayPotency (EC50/IC50)EfficacyReference
This compound Positive Allosteric Modulatorrat mGlu1Intracellular Calcium Increase (FLIPR)56 nMPotentiates glutamate response[1]
rat mGlu1Reversal of glutamate-activated K+ currents202 nMPotentiates glutamate response[1]
L-Quisqualic acid Non-Allosteric AgonistmGluR1R---EC50: 45 nM, Ki: 10 nMFull Agonist[2]
(S)-3,5-DHPG Non-Allosteric AgonistmGluR1---EC50: 60 nMFull Agonist[3]
mGluR1a---Ki: 0.9 µMFull Agonist[2]
Glutamate Endogenous Non-Allosteric AgonistmGluR1acAMP accumulationEC50: 32.08 ± 0.96 µMEndogenous Full Agonist

Table 2: In Vivo Effects of this compound

CompoundDose and AdministrationAnimal ModelObserved EffectReference
This compound 10 mg/kg; s.c.; onceMouse model of spinocerebellar ataxia type 1Prolonged improvement in motor performance
10 mg/kg, s.c.WAG/Rij rat model of absence epilepsyReduction in spike-and-wave discharges
---Autoimmune encephalomyelitis (EAE) miceImprovement in motor signs

Signaling Pathways and Experimental Workflows

mGlu1 Receptor Signaling Cascade

Activation of the mGlu1 receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. This pathway is central to the receptor's function in modulating neuronal activity.

mGlu1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGlu1 mGlu1 Receptor Gq Gq Protein mGlu1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_ion Ca²⁺ Ca_store->Ca_ion Release Glutamate Glutamate / Agonist Glutamate->mGlu1 Binds to orthosteric site This compound This compound (PAM) This compound->mGlu1 Binds to allosteric site Ca_ion->PKC Ca_ion->Downstream

Caption: mGlu1 receptor signaling pathway upon agonist and PAM binding.

Experimental Workflow for Calcium Mobilization Assay

A common method to assess the activity of mGlu1 modulators is the intracellular calcium mobilization assay, often performed using a Fluorometric Imaging Plate Reader (FLIPR).

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis cell_culture Culture cells expressing mGlu1 receptor plating Plate cells in multi-well plates cell_culture->plating dye_loading Load cells with a calcium-sensitive dye plating->dye_loading baseline Measure baseline fluorescence dye_loading->baseline compound_addition Add this compound (PAM) and/or agonist baseline->compound_addition fluorescence_measurement Measure fluorescence changes over time compound_addition->fluorescence_measurement data_normalization Normalize fluorescence data fluorescence_measurement->data_normalization curve_fitting Generate dose-response curves data_normalization->curve_fitting parameter_determination Determine EC50/IC50 and max response curve_fitting->parameter_determination

Caption: Workflow for a typical intracellular calcium mobilization assay.

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to mGlu1 receptor modulation.

1. Cell Culture and Plating:

  • HEK293 or CHO cells stably or transiently expressing the rat or human mGlu1 receptor are commonly used.

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to near confluency.

2. Dye Loading:

  • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.

3. Compound Preparation and Addition:

  • Serial dilutions of this compound and/or non-allosteric agonists are prepared in the assay buffer.

  • The dye-loaded plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of the compounds.

4. Fluorescence Measurement and Data Analysis:

  • Fluorescence intensity is measured kinetically for several minutes following compound addition.

  • The change in fluorescence is normalized to the baseline. Dose-response curves are generated by plotting the peak fluorescence response against the compound concentration.

  • For PAMs like this compound, the assay is typically run in the presence of a sub-maximal concentration (e.g., EC20) of an agonist like glutamate to determine the potentiation effect.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion channel activity modulated by mGlu1 receptor activation.

1. Slice Preparation:

  • Acute brain slices (e.g., from the hippocampus or cerebellum) are prepared from rodents.

  • Slices are maintained in oxygenated artificial cerebrospinal fluid (aCSF).

2. Recording Setup:

  • A single slice is transferred to a recording chamber continuously perfused with aCSF.

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron.

  • The membrane patch is then ruptured to achieve the whole-cell configuration.

3. Data Acquisition:

  • The neuron is voltage-clamped at a holding potential (e.g., -70 mV).

  • A baseline recording of synaptic currents is established.

  • This compound and/or a non-allosteric agonist are applied via bath perfusion.

  • Changes in the frequency, amplitude, and kinetics of postsynaptic currents are recorded.

4. Data Analysis:

  • The recorded currents are analyzed to determine the effect of the compounds on mGlu1-mediated synaptic transmission.

  • For PAMs, the potentiation of agonist-evoked currents is quantified.

Conclusion

This compound, as a positive allosteric modulator, offers a distinct pharmacological profile compared to non-allosteric mGlu1 agonists. Its ability to enhance the endogenous signaling of glutamate provides a more nuanced approach to receptor modulation, potentially offering a wider therapeutic window and reduced off-target effects compared to direct agonists. The choice between a PAM like this compound and a non-allosteric agonist will depend on the specific experimental goals. For studies aiming to amplify physiological mGlu1 signaling, a PAM is an excellent tool. In contrast, for applications requiring maximal, sustained receptor activation independent of endogenous glutamate levels, a non-allosteric agonist may be more suitable. The experimental protocols provided in this guide offer a framework for the quantitative evaluation of these and other mGlu1 modulators.

References

Specificity of Ro0711401: A Comparative Analysis in the Context of mGlu1 Deficient Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabotropic glutamate receptor 1 (mGlu1) positive allosteric modulator (PAM), Ro0711401, focusing on its specificity and the critical role of mGlu1 receptor presence for its activity. The central evidence for the specificity of this compound is the observed lack of effect in mGlu1 deficient mice, a key validation standard for receptor-targeted compounds. This guide will compare this compound with other mGlu1 modulators and provide supporting experimental data and protocols to aid in the design and interpretation of preclinical studies.

Demonstrating Specificity: The Null Effect in mGlu1 Knockout Mice

The expected lack of a behavioral or electrophysiological response to this compound in mGlu1 deficient mice would stand in stark contrast to its effects in wild-type animals, where it has been shown to improve motor coordination and modulate synaptic plasticity.[2][3]

This compound in Comparison to Other mGlu1 Modulators

This compound is one of several allosteric modulators targeting the mGlu1 receptor. A comparison with other positive and negative allosteric modulators (NAMs) highlights the diverse pharmacological tools available for studying mGlu1 function.

CompoundModalitySelectivityReported In Vivo Effects (in Wild-Type Animals)
This compound PAM Selective for mGlu1 Improves motor performance, reduces spike-and-wave discharges in epilepsy models. [4]
VU0360172PAMSelective for mGlu5Enhances recognition memory.
CDPPBPAMSelective for mGlu5Corrects synaptic and behavioral defects in a mouse model of CDKL5 deficiency disorder.
JNJ16259685NAMSelective for mGlu1Reverses anxiety-like behavior in a mouse model of methamphetamine self-administration.
MPEPNAMSelective for mGlu5Reduces inflammatory pain behaviors.
CPCCOEtNAMSelective for mGlu1Reverses capsaicin-induced central sensitization.

Understanding the mGlu1 Receptor Signaling Pathway

This compound, as a PAM, enhances the signaling cascade initiated by the binding of the endogenous ligand, glutamate, to the mGlu1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds This compound This compound (PAM) This compound->mGlu1 Enhances Glutamate Binding Gq Gq (G-protein) mGlu1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) PKC->Cellular_Response Phosphorylates Targets

Caption: The mGlu1 receptor signaling cascade initiated by glutamate and positively modulated by this compound.

Experimental Protocols

Generation and Confirmation of mGlu1 Deficient Mice

The generation of mGlu1 knockout mice is a prerequisite for specificity testing. This is typically achieved through homologous recombination in embryonic stem cells to disrupt the Grm1 gene.

Protocol:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Grm1 gene with a selectable marker cassette (e.g., neomycin resistance).

  • ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells, and cells that have undergone homologous recombination are selected for using the appropriate antibiotic.

  • Blastocyst Injection and Chimera Generation: Positive ES cell clones are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the null allele.

  • Genotyping: Offspring are genotyped using PCR analysis of tail DNA to identify wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.

  • Confirmation of Protein Absence: Western blotting or immunohistochemistry of brain tissue (e.g., cerebellum, hippocampus) from mGlu1 -/- mice is performed using an mGlu1-specific antibody to confirm the absence of the receptor protein.

Behavioral Assay: Rotarod Test for Motor Coordination

The rotarod test is a standard behavioral assay to assess motor coordination and balance in rodents, functions known to be modulated by mGlu1 receptor activity.

Protocol:

  • Apparatus: A rotating rod with a textured surface to provide grip. The speed of rotation can be constant or accelerating.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Training (Optional but Recommended): Mice are trained on the rotarod at a low, constant speed for a set duration for 1-2 days prior to testing.

  • Testing:

    • Mice (wild-type and mGlu1 KO) are administered this compound or vehicle control via a systemic route (e.g., intraperitoneal injection).

    • At a predetermined time post-injection (e.g., 30 minutes), each mouse is placed on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded. The trial ends if the mouse falls or remains on the rod for the maximum trial duration.

    • Multiple trials are conducted for each animal with an inter-trial interval.

  • Data Analysis: The latency to fall is averaged across trials for each animal. Statistical analysis (e.g., two-way ANOVA) is used to compare the performance of the different experimental groups (genotype and treatment). In mGlu1 KO mice, this compound is expected to have no effect on the latency to fall compared to vehicle-treated KO mice.

Electrophysiological Assay: In Vitro Slice Electrophysiology

Whole-cell patch-clamp recordings from neurons in brain slices (e.g., cerebellar Purkinje cells or hippocampal CA1 neurons) can be used to measure the effect of this compound on synaptic currents.

Protocol:

  • Slice Preparation: Mice are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and acute slices (e.g., 300 µm thick) of the desired brain region are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF.

  • Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from identified neurons.

  • Drug Application: A baseline of synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) is recorded. This compound is then bath-applied to the slice.

  • Data Acquisition and Analysis: Changes in the frequency, amplitude, or kinetics of synaptic currents following drug application are measured and analyzed. In slices from mGlu1 KO mice, this compound is expected to produce no change in synaptic currents compared to baseline.

Logical Workflow for Specificity Testing

The following diagram illustrates the logical workflow for confirming the specificity of an mGlu1 modulator like this compound.

Specificity_Testing_Workflow Start Start: Hypothesis This compound is a selective mGlu1 PAM Generate_KO Generate mGlu1 Knockout Mice Start->Generate_KO WT_Group Wild-Type Mice Generate_KO->WT_Group KO_Group mGlu1 KO Mice Generate_KO->KO_Group Treat_WT Administer this compound and Vehicle to WT WT_Group->Treat_WT Treat_KO Administer this compound and Vehicle to KO KO_Group->Treat_KO Behavioral_Assay_WT Behavioral Assay (e.g., Rotarod) Treat_WT->Behavioral_Assay_WT Electro_Assay_WT Electrophysiology (e.g., Slice Recording) Treat_WT->Electro_Assay_WT Behavioral_Assay_KO Behavioral Assay (e.g., Rotarod) Treat_KO->Behavioral_Assay_KO Electro_Assay_KO Electrophysiology (e.g., Slice Recording) Treat_KO->Electro_Assay_KO Result_WT_Effect Result: This compound has an effect (e.g., improved motor performance) Behavioral_Assay_WT->Result_WT_Effect Result_KO_NoEffect Result: This compound has NO effect Behavioral_Assay_KO->Result_KO_NoEffect Electro_Assay_WT->Result_WT_Effect Electro_Assay_KO->Result_KO_NoEffect Conclusion Conclusion: This compound is a specific mGlu1 modulator Result_WT_Effect->Conclusion Result_KO_NoEffect->Conclusion

References

A Comparative Guide to the Pharmacokinetic Profiles of mGlu1 Positive Allosteric Modulators: Ro07-11401 vs. VU6024578/BI02982816

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of the early-generation metabotropic glutamate receptor 1 (mGlu1) positive allosteric modulator (PAM), Ro07-11401, and a newer, extensively characterized compound, VU6024578/BI02982816. The objective is to offer a clear, data-driven analysis to inform preclinical research and drug development efforts targeting the mGlu1 receptor for various neurological and psychiatric disorders.

Executive Summary

Positive allosteric modulation of the mGlu1 receptor represents a promising therapeutic strategy for conditions such as schizophrenia and other CNS disorders. While Ro07-11401 was a valuable early tool compound, its modest CNS penetration and limited publicly available pharmacokinetic data have highlighted the need for improved molecules. Newer compounds, such as VU6024578/BI02982816, demonstrate significantly enhanced pharmacokinetic properties, including excellent oral bioavailability and brain penetration, making them superior candidates for in vivo studies and further clinical development.

Quantitative Pharmacokinetic Data Comparison

The following table summarizes the available pharmacokinetic parameters for Ro07-11401 and VU6024578/BI02982816, primarily from studies conducted in rats.

Pharmacokinetic ParameterRo07-11401VU6024578/BI02982816
Half-Life (t½) < 2 hours[1]3.9 hours[2]
Plasma Clearance (CLp) Data not available8.3 mL/min/kg[2]
Volume of Distribution (Vss) Data not available1.78 L/kg[2]
Oral Bioavailability (%F) Data not available100%[2]
CNS Penetration (Kp) 0.290.99
Unbound Brain-to-Plasma Ratio (Kp,uu) Data not available0.82

Note: Data for Ro07-11401 is limited in the public domain. The provided half-life is a qualitative value from a study in WAG/Rij rats. In contrast, VU6024578/BI02982816 has a comprehensive, publicly available pharmacokinetic dataset from studies in Sprague-Dawley rats.

Experimental Protocols

The pharmacokinetic data presented in this guide were generated from preclinical studies in rodents. While the exact, detailed protocols for each compound are proprietary to the conducting laboratories, a representative experimental design for determining the pharmacokinetic profile of a CNS-targeting compound in rats is outlined below.

Representative In Vivo Pharmacokinetic Study Protocol in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before oral administration.

2. Compound Formulation and Administration:

  • Intravenous (IV) Formulation: The compound is typically dissolved in a vehicle suitable for intravenous administration, such as a mixture of ethanol, polyethylene glycol (PEG), and saline.

  • Oral (PO) Formulation: For oral administration, the compound is often formulated as a suspension in a vehicle like 10% Tween 80 in water.

  • Dosing:

    • IV Administration: A single bolus dose is administered via the tail vein to determine clearance, volume of distribution, and half-life.

    • Oral Administration: A single dose is administered by oral gavage to determine oral bioavailability and absorption characteristics.

3. Sample Collection:

  • Blood Sampling: Serial blood samples are collected from the jugular vein or another appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Brain Tissue Collection: At the terminal time point, animals are euthanized, and brain tissue is collected to determine the brain-to-plasma concentration ratio (Kp).

4. Bioanalysis:

  • Plasma is separated from whole blood by centrifugation.

  • Compound concentrations in plasma and brain homogenates are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include:

    • Area under the curve (AUC)

    • Clearance (CLp)

    • Volume of distribution at steady state (Vss)

    • Terminal half-life (t½)

    • Oral bioavailability (%F), calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

    • Brain-to-plasma ratio (Kp), calculated as the concentration of the drug in the brain divided by the concentration in the plasma at a specific time point.

    • The unbound brain-to-plasma ratio (Kp,uu) is calculated by correcting the Kp for the unbound fraction in plasma and brain tissue.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for a preclinical in vivo pharmacokinetic study.

G cluster_prestudy Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rat) formulation Compound Formulation (IV and Oral) animal_model->formulation iv_dose Intravenous (IV) Administration formulation->iv_dose po_dose Oral (PO) Administration formulation->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling brain_collection Terminal Brain Tissue Collection blood_sampling->brain_collection bioanalysis LC-MS/MS Bioanalysis (Plasma and Brain) blood_sampling->bioanalysis brain_collection->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Preclinical in vivo pharmacokinetic study workflow.

Discussion and Conclusion

The comparison of pharmacokinetic data clearly demonstrates the advancements made in the development of mGlu1 PAMs. Ro07-11401, while historically significant, exhibits a short half-life and modest ability to cross the blood-brain barrier. These characteristics can limit its utility in in vivo studies that require sustained target engagement in the central nervous system.

In contrast, VU6024578/BI02982816 displays a significantly improved pharmacokinetic profile. Its longer half-life of 3.9 hours allows for more sustained plasma and brain concentrations. The most striking improvements are its 100% oral bioavailability and excellent CNS penetration (Kp = 0.99). A Kp value close to 1 suggests that the compound readily crosses the blood-brain barrier and distributes evenly between the brain and plasma. Furthermore, the unbound brain-to-plasma ratio (Kp,uu) of 0.82 indicates that the free, pharmacologically active concentration of the drug in the brain is nearly equivalent to its free concentration in the plasma, suggesting efficient target engagement in the CNS.

For researchers in the field of CNS drug discovery, the pharmacokinetic profile of a compound is a critical determinant of its potential for success. The favorable characteristics of newer mGlu1 PAMs like VU6024578/BI02982816—high oral bioavailability, longer half-life, and robust CNS penetration—make them far more suitable tools for elucidating the therapeutic potential of mGlu1 modulation in preclinical models of neurological and psychiatric disorders. These improved properties also provide a stronger foundation for potential translation to clinical development.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Ro0711401, a Positive Allosteric Modulator of mGlu1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological properties of Ro0711401, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). The activity of this compound is compared with an alternative mGlu1 PAM (VU6024578), an mGlu1 negative allosteric modulator (NAM, JNJ16259685), and two mGlu5 PAMs (VU0360172 and CDPPB) to provide a broader context for its potential therapeutic applications. This document summarizes key experimental data in structured tables, details the methodologies of pivotal experiments, and includes visualizations of relevant signaling pathways and experimental workflows.

In Vitro Activity Profile

The in vitro activity of this compound and its comparators has been characterized through various assays to determine their potency, affinity, and mechanism of action at their respective targets.

CompoundTargetAssay TypeParameterValueReference
This compound mGlu1Functional Assay (FLIPR)EC₅₀56 nM[1]
VU6024578 mGlu1Functional AssayEC₅₀54 nM[2][3]
JNJ16259685 mGlu1Binding AssayKᵢ0.34 nM[4]
Functional Assay (Ca²⁺ mobilization)IC₅₀1.21 nM (human), 3.24 nM (rat)[2]
VU0360172 mGlu5Functional Assay (Ca²⁺ mobilization)EC₅₀13 nM
CDPPB mGlu5Functional Assay (Ca²⁺ mobilization)EC₅₀~27 nM

In Vivo Activity and Efficacy

The in vivo effects of this compound have been predominantly studied in rodent models of neurological disorders, particularly those involving motor coordination and epilepsy.

Motor Coordination - Rotarod Test

A single subcutaneous injection of this compound (10 mg/kg) has been shown to cause a significant and long-lasting improvement in motor performance in a mouse model of spinocerebellar ataxia type 1 (SCA1). This effect was maintained for at least 6 days, outlasting the clearance of the drug from the cerebellum, suggesting the induction of neuroadaptive changes.

CompoundAnimal ModelDoseRouteEffectReference
This compound SCA1 Mice10 mg/kgs.c.Prolonged improvement in motor performance
VU6024578 Rat3 mg/kgp.o.Reversal of amphetamine-induced hyperlocomotion (Minimum Effective Dose)
JNJ16259685 Rat0.014 - 0.040 mg/kgs.c.High receptor occupancy in cerebellum and thalamus (ED₅₀)
VU0360172 WAG/Rij Rat (Absence Epilepsy)3 or 10 mg/kgs.c.Significant decrease in spike-and-wave discharges
CDPPB BACHD Mouse (Huntington's)1.5 mg/kgs.c.Amelioration of motor incoordination (chronic treatment)
Pharmacokinetic Properties

Limited pharmacokinetic data is publicly available for this compound. The available information for comparator compounds is presented below.

CompoundSpeciesCmaxTmaxHalf-life (t₁/₂)CNS Penetrance (Kp)Reference
VU6024578 Rat--3.6 h0.99

Signaling Pathways and Experimental Workflows

mGlu1 Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Upon activation by glutamate, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). This signaling cascade can lead to the phosphorylation of various downstream targets, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).

mGlu1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGlu1 mGlu1 Receptor Gq Gq/G11 mGlu1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Glutamate Glutamate Glutamate->mGlu1 Activates This compound This compound (PAM) This compound->mGlu1 Potentiates

Caption: Simplified mGlu1 receptor signaling cascade potentiated by this compound.

Experimental Workflow: In Vivo Rotarod Test

The rotarod test is a standard behavioral assay to assess motor coordination and balance in rodents.

Rotarod_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis acclimatization Acclimatization to test room (e.g., 30-60 min) habituation Habituation to rotarod apparatus (e.g., 1-2 min at low speed) acclimatization->habituation injection Compound Administration (e.g., this compound 10 mg/kg, s.c.) habituation->injection latency Place mouse on accelerating rod (e.g., 4 to 40 rpm over 5 min) injection->latency measurement Record latency to fall latency->measurement repeat Repeat for multiple trials (e.g., 3 trials with inter-trial interval) measurement->repeat data_analysis Data Analysis (e.g., Average latency to fall) repeat->data_analysis comparison Compare treatment groups data_analysis->comparison

References

Safety Operating Guide

Proper Disposal of Ro0711401: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds. This guide provides essential information and step-by-step procedures for the proper disposal of Ro0711401, a research chemical, intended for researchers, scientists, and drug development professionals.

This compound, a selective positive allosteric modulator of the mGlu1 receptor, requires careful handling and disposal in accordance with institutional and regulatory guidelines. Adherence to these procedures minimizes risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, isolate the area and prevent the spread of the material. For liquid spills, absorb the substance with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal. For solid spills, carefully scoop the material into a designated container, avoiding dust generation.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused or expired compounds, solutions, and any contaminated materials such as pipette tips, vials, and absorbent pads.

    • Segregate this compound waste from other laboratory waste to prevent accidental reactions.

  • Containerization:

    • Use only approved, chemically compatible, and leak-proof containers for waste collection.

    • Ensure containers are clearly and accurately labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[5]

Quantitative Data Summary

ParameterValueSource
Storage Temperature (Solid) -20°C for long-term storageMedChemExpress SDS
Storage Temperature (In solution) -80°CMedChemExpress SDS
Recommended Solvent for Stock Solutions DMSOMedChemExpress SDS

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. The disposal process is a standard procedure for chemical waste management and should be carried out in accordance with the guidelines provided by your institution's EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate this compound Waste ppe->segregate container Use Labeled, Leak-Proof Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Proper Disposal by EHS contact_ehs->end Final Step

Caption: A logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro0711401
Reactant of Route 2
Reactant of Route 2
Ro0711401

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.